molecular formula C8H12BrN3 B7846369 5-bromo-2-N-propylpyridine-2,3-diamine

5-bromo-2-N-propylpyridine-2,3-diamine

Cat. No.: B7846369
M. Wt: 230.11 g/mol
InChI Key: BPJYIFMRLCBFPG-UHFFFAOYSA-N
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Description

5-bromo-2-N-propylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H12BrN3 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-N-propylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-N-propylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-N-propylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-2-3-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYIFMRLCBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of novel chemical entities. This guide provides an in-depth analysis and predicted spectral assignment for 5-bromo-2-N-propylpyridine-2,3-diamine, a substituted heterocyclic compound representative of scaffolds found in pharmaceutical and materials science research. By integrating foundational NMR principles with a logical, multi-technique approach (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), we present a self-validating methodology for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization.

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern chemical research, particularly in drug discovery and development, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite for advancing a compound. Misinterpretation of molecular architecture can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. NMR spectroscopy stands as the gold standard for this purpose, offering granular insights into the chemical environment and connectivity of atoms within a molecule.[1]

The target molecule, 5-bromo-2-N-propylpyridine-2,3-diamine, presents a compelling case study. It features a complex substitution pattern on a pyridine ring—an electron-deficient aromatic system—with a mix of electron-donating amino groups, an electron-withdrawing bromine atom, and a flexible N-propyl side chain. This combination of electronic effects and conformational flexibility requires a systematic and multi-faceted NMR approach to ensure each signal is assigned with high confidence. This guide will deconstruct the process, from theoretical prediction to a detailed experimental workflow, providing the causality behind each analytical choice.

Molecular Structure and Predicted NMR Environments

To begin any spectral assignment, a thorough analysis of the molecule's topology is essential to identify the number of chemically non-equivalent proton and carbon atoms. Each unique environment will produce a distinct signal in the respective NMR spectrum.

The structure of 5-bromo-2-N-propylpyridine-2,3-diamine contains:

  • 7 unique proton environments: Two aromatic protons, three distinct sets of protons on the N-propyl chain, and two amine protons (one primary, one secondary).

  • 8 unique carbon environments: Five carbons constituting the pyridine ring and three carbons in the N-propyl chain.

molecule_structure cluster_ring Pyridine Core cluster_substituents Substituents C2 C2 C3 C3 C2->C3 NH_propyl NH (H-N2) C2->NH_propyl C4 C4 C3->C4 NH2_amine NH₂ (H-N3) C3->NH2_amine C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br Br C5->Br N1 N1 C6->N1 H6 H6 C6->H6 N1->C2 C1_prime C1' NH_propyl->C1_prime C2_prime C2' C1_prime->C2_prime H1_prime H1' (2H) C1_prime->H1_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' (2H) C2_prime->H2_prime H3_prime H3' (3H) C3_prime->H3_prime

Figure 1: Labeled structure of 5-bromo-2-N-propylpyridine-2,3-diamine.

Predictive Spectral Analysis

Before any experiment is conducted, a robust prediction of the ¹H and ¹³C NMR spectra can be formulated based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[2][3]

Predicted ¹H NMR Spectrum

The proton spectrum is analyzed based on chemical shift (δ), signal integration, and multiplicity (splitting pattern).

  • Aromatic Protons (H-4, H-6): Protons on a pyridine ring are typically deshielded and appear in the downfield region (δ > 7.0 ppm) due to the ring's diamagnetic anisotropy.[1] The electron-donating amino groups at C-2 and C-3 will exert a shielding (upfield) effect, while the electronegative nitrogen and the bromine at C-5 will cause deshielding (downfield). H-6, being alpha to the ring nitrogen, is expected to be the most downfield of the two. H-4 and H-6 will not exhibit ortho or para coupling; instead, they will be split into doublets by a small four-bond meta-coupling (⁴J).[1]

  • Amine Protons (H-N2, H-N3): The chemical shifts of N-H protons are highly variable and depend on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. They often appear as broad singlets. In a solvent like DMSO-d₆, these signals become sharper and their coupling may be resolved. The secondary amine (H-N2) may show coupling to the adjacent CH₂ group (H-1').

  • N-Propyl Protons (H-1', H-2', H-3'): These aliphatic protons will appear in the upfield region. The H-1' methylene group, being directly attached to a nitrogen atom, will be the most deshielded of the three.[4] Following the n+1 rule, the terminal methyl (H-3') will be a triplet, the adjacent methylene (H-2') will be a complex multiplet (a sextet), and the N-bound methylene (H-1') will be a triplet.

Table 1: Predicted ¹H NMR Data for 5-bromo-2-N-propylpyridine-2,3-diamine

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-6 7.5 - 7.8 Doublet (d) ⁴J ≈ 2-3 1H
H-4 7.0 - 7.3 Doublet (d) ⁴J ≈ 2-3 1H
H-N3 (C3-NH₂) 4.5 - 5.5 Broad Singlet (br s) - 2H
H-N2 (C2-NH) 5.0 - 6.0 Broad Singlet (br s) or Triplet (t) ³J ≈ 5-6 1H
H-1' (N-CH₂) 3.1 - 3.4 Triplet (t) ³J ≈ 7 2H
H-2' (-CH₂-) 1.5 - 1.8 Sextet (sxt) ³J ≈ 7 2H

| H-3' (-CH₃) | 0.9 - 1.1 | Triplet (t) | ³J ≈ 7 | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment.

  • Pyridine Carbons (C-2 to C-6): Carbons adjacent to the ring nitrogen (C-2, C-6) are significantly deshielded and appear downfield.[5] The carbons bearing the amino groups (C-2, C-3) will also be shifted downfield. The C-5 carbon, bonded to bromine, will experience a "heavy atom effect," which, contrary to inductive effects, often results in an upfield (shielded) shift relative to an unsubstituted carbon.

  • N-Propyl Carbons (C-1', C-2', C-3'): As with the protons, the C-1' carbon attached to nitrogen will be the most downfield signal in the aliphatic region (δ ≈ 40-50 ppm).[6] C-2' will be further upfield, and the terminal methyl carbon C-3' will be the most shielded.

  • Signal Intensity: Carbons with no attached protons (quaternary carbons C-2, C-3, C-5) typically exhibit signals of lower intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[7]

Table 2: Predicted ¹³C NMR Data for 5-bromo-2-N-propylpyridine-2,3-diamine

Carbon Label Predicted Chemical Shift (δ, ppm) Notes
C-2 155 - 158 Quaternary, attached to two N atoms
C-6 145 - 148 CH, alpha to ring N
C-3 138 - 142 Quaternary, attached to N
C-4 120 - 125 CH
C-5 105 - 110 Quaternary, attached to Br (heavy atom effect)
C-1' 45 - 50 CH₂
C-2' 22 - 26 CH₂

| C-3' | 10 - 13 | CH₃ |

Experimental Design for Unambiguous Assignment

A robust assignment cannot rely on 1D spectra alone. A suite of 2D NMR experiments is required to build a self-validating network of correlations that confirms the molecular structure.

Detailed Experimental Protocol
  • Sample Preparation:

    • Analyte: Dissolve ~10-15 mg of 5-bromo-2-N-propylpyridine-2,3-diamine.

    • Solvent: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of solubilizing a wide range of compounds. Crucially, it slows down the exchange rate of N-H protons, allowing them to be observed as sharper signals and often revealing their coupling to adjacent protons.[8]

    • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

    • Procedure: Place the dissolved sample in a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Spectrometer & 1D Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition for Structural Elucidation:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[1] It is essential for tracing the connectivity of the N-propyl chain and confirming the H-4/H-6 meta-coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). It provides a direct and unambiguous link between the ¹H and ¹³C spectra for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key experiment for assigning quaternary carbons and piecing together different fragments of the molecule.

workflow Prep Sample Preparation (10mg in 0.6mL DMSO-d₆) OneD_H 1. Acquire ¹H Spectrum (Identify proton signals) Prep->OneD_H OneD_C 2. Acquire ¹³C Spectrum (Identify carbon signals) OneD_H->OneD_C COSY 3. Acquire COSY Spectrum (Establish H-H connectivity) OneD_C->COSY HSQC 4. Acquire HSQC Spectrum (Link protons to attached carbons) COSY->HSQC HMBC 5. Acquire HMBC Spectrum (Establish long-range C-H links) HSQC->HMBC Assign 6. Final Assignment (Integrate all data) HMBC->Assign

Figure 2: Experimental workflow for complete NMR spectral assignment.

A Logic-Based Path to Final Assignment

The final assignment is achieved by systematically integrating the data from all experiments.

  • Assign the N-Propyl Group: The upfield region of the ¹H spectrum (δ 0.9-3.5 ppm) will contain the propyl signals. The triplet (3H), sextet (2H), and triplet (2H) pattern is characteristic. The COSY spectrum will show a clear correlation path: H-3' ↔ H-2' ↔ H-1', confirming the propyl fragment. The HSQC will then directly link H-1' to C-1', H-2' to C-2', and H-3' to C-3'.

  • Assign the Aromatic Protons: The downfield region (δ 7.0-8.0 ppm) will show two doublets. The COSY spectrum should show a weak cross-peak between them, confirming their meta-coupling. Based on proximity to the ring nitrogen, the more downfield signal is assigned to H-6, and the other to H-4. HSQC will then assign C-6 and C-4.

  • Assign the Amine Protons: The broad signals are assigned to the NH protons. If coupling is observed between H-N2 and H-1' in the COSY spectrum, this confirms the assignment of the secondary amine.

  • Assign the Quaternary Carbons using HMBC: This is the final and most critical step. Key expected correlations that lock the structure are:

    • H-1' (N-CH₂) → C-2: This three-bond correlation definitively links the N-propyl group to the C-2 position of the pyridine ring.

    • H-4 → C-2, C-3, C-5, C-6: These correlations will confirm the positions of the quaternary carbons relative to H-4.

    • H-6 → C-2, C-4, C-5: These correlations provide redundant confirmation of the ring structure.

Figure 3: Key expected HMBC correlations for structural verification.

Conclusion

The structural elucidation of a molecule like 5-bromo-2-N-propylpyridine-2,3-diamine is a systematic process that moves from theoretical prediction to multi-dimensional experimental verification. By combining 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments, a network of intra-molecular correlations can be built. This network serves as a self-validating proof of the proposed structure, providing the high level of confidence required for decision-making in competitive research and development environments. The methodology detailed in this guide is broadly applicable to the characterization of complex organic molecules and underscores the power of modern NMR spectroscopy.

References

  • Gunther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Comprehensive guide to modern NMR experiments).
  • BenchChem. (2025).
  • Kwan, E. E., & Huang, S. G. (2008). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 73(19), 7729–7731. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.
  • Michigan State University Department of Chemistry. (n.d.). Proton Chemical Shift Ranges. [Link]

  • Taylor & Francis Online. (2006). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. [Link]

Sources

Structural Characterization and Crystallographic Profiling of 5-Bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly versatile halogenated aminopyridine building block. It is frequently utilized in the synthesis of complex imidazo[4,5-b]pyridine pharmacophores, which are critical in the development of kinase inhibitors and antiarrhythmic agents. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) is paramount for drug development professionals. The crystal packing of this molecule is governed by a delicate interplay between the steric bulk of the N-propyl chain, the hydrogen-bonding capacity of the vicinal diamines, and the highly directional halogen bonding induced by the C5-bromine atom.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of 5-bromo-2-N-propylpyridine-2,3-diamine, detailing the causality behind experimental choices and presenting predictive structural models based on homologous bromopyridine derivatives.

Supramolecular Chemistry & Structural Causality

The three-dimensional assembly of 5-bromo-2-N-propylpyridine-2,3-diamine is dictated by competing intermolecular forces. As established in studies of [1], the presence of the bromine atom at the 5-position creates a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond.

Mechanistic Packing Drivers
  • Halogen Bonding ( C−Br⋯N or C−Br⋯Br ): The electrostatic nature of aryl-bromine interactions forces the molecules into distinct linear or zigzag chains. The σ -hole of the bromine atom acts as a strong Lewis acid, seeking the electron-rich pyridine nitrogen or forming Type II halogen-halogen contacts [2].

  • Hydrogen Bonding ( N−H⋯N ): The primary amine at the 3-position acts as a classic hydrogen bond donor. However, the secondary amine at the 2-position is sterically hindered by the N-propyl group.

  • Steric Hindrance: The flexible N-propyl chain disrupts the planar π−π stacking typically seen in unsubstituted 2,3-diaminopyridines, forcing the crystal system into a lower symmetry space group (typically monoclinic P21​/c ) to minimize void space.

Supramolecular_Logic Molecule 5-bromo-2-N-propylpyridine -2,3-diamine H_Bond Hydrogen Bonding (N-H···N_pyridine) Molecule->H_Bond X_Bond Halogen Bonding (C-Br···Br / C-Br···N) Molecule->X_Bond Steric Steric Hindrance (N-propyl chain) Molecule->Steric Packing 3D Crystal Packing (Monoclinic P2_1/c) H_Bond->Packing X_Bond->Packing Steric->Packing

Diagram 1: Supramolecular drivers dictating the 3D crystal packing of the target compound.

Quantitative Data Presentation

Based on the crystallographic behavior of the direct precursor [3] and [4], the following tables summarize the expected quantitative crystallographic parameters and intermolecular interaction geometries.

Table 1: Physicochemical and Predicted Crystallographic Parameters
ParameterValue / Description
Empirical Formula C8H12BrN3
Formula Weight 230.11 g/mol
Predicted Crystal System Monoclinic
Predicted Space Group P21​/c
Temperature ( T ) 100(2) K
Radiation Type Cu ( λ = 1.54184 Å)
Density (calculated, ρ ) ~1.65 g/cm³
Absorption Coefficient ( μ ) ~5.8 mm⁻¹
Table 2: Expected Intermolecular Interaction Geometries
Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)
Hydrogen Bond N(3)-H N(1)_pyridine2.95 - 3.10155 - 170
Halogen Bond C(5)-Br Br-C(5) (Type II)3.45 - 3.60160 - 175
Steric Contact C(propyl)-H π > 2.80N/A

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, every protocol described below is designed as a self-validating system. The causality of each step is explicitly defined to prevent downstream refinement errors.

Single-Crystal Growth Protocol

Objective: Obtain defect-free, single crystals suitable for high-resolution X-ray diffraction.

  • Solvent Selection: Dissolve 20 mg of 5-bromo-2-N-propylpyridine-2,3-diamine in 1.0 mL of Dichloromethane (DCM). Causality: DCM provides excellent solubility for the halogenated core while remaining volatile enough for controlled diffusion.

  • Antisolvent Layering: Carefully layer 2.0 mL of n-Heptane over the DCM solution in a narrow crystallization tube. Causality: The aliphatic chain of the N-propyl group exhibits high affinity for n-Heptane. As the DCM slowly diffuses into the heptane, the local supersaturation decreases gradually, preventing the formation of twinned crystals.

  • Incubation: Seal the tube with a perforated cap and incubate at 4 °C for 72–96 hours.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Acquire and solve the absolute solid-state structure.

  • Mounting: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.08 mm. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the goniometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.

    • Causality: Low-temperature data collection is mechanistically required to freeze the conformational flexibility of the N-propyl chain. Failure to do so will result in massive thermal ellipsoids (positional disorder) for the terminal carbon atoms, artificially inflating the R1​ refinement factor.

  • Source Selection: Utilize a Cu microfocus source.

    • Causality: Bromine exhibits significant anomalous dispersion with Cu radiation compared to Mo . This maximizes diffraction intensity for small organic crystals and allows for rigorous validation of the structural model.

  • Structure Solution & Refinement:

    • Solve the structure using Dual Space methods (e.g., SHELXT).

    • Refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A final R1​ value < 0.04 and wR2​ < 0.10 confirms a highly accurate model.

SCXRD_Workflow A Sample Preparation (Purity >99%) B Single Crystal Growth (Vapor Diffusion) A->B C Data Collection (Cu Kα, 100K) B->C D Structure Solution (Dual Space Methods) C->D E Refinement (Least-Squares on F^2) D->E F Final CIF Generation & Validation E->F

Diagram 2: Step-by-step SCXRD experimental and computational workflow.

Powder X-Ray Diffraction (PXRD) Phase Validation

Objective: Confirm that the bulk synthesized powder matches the single-crystal structure, ensuring no polymorph contamination.

  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar. Causality: Vigorous grinding can induce mechanochemical polymorphic transitions or amorphization.

  • Data Acquisition: Scan from 2θ=5∘ to 50∘ using a step size of 0.01° and a scan speed of 1°/min.

  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A matching profile validates the bulk phase purity.

References

  • Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. DCU Research Repository. Available at:[Link] [1]

  • The Electrostatic Nature of Aryl−Bromine−Halide Synthons. Crystal Growth & Design - ACS Publications. Available at:[Link] [2]

  • 5-Bromopyridine-2,3-diamine (CID 691156). PubChem, National Library of Medicine. Available at:[Link][3]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. MDPI Crystals. Available at:[Link] [4]

Physicochemical Characterization of Novel Heterocyclic Compounds: A Methodological Whitepaper on the Thermodynamic Stability and Melting Point of 5-bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Heterocyclic compounds, particularly those built upon pyridine scaffolds, are foundational to modern medicinal chemistry and drug development.[1][2] The introduction of novel derivatives, such as the putative molecule 5-bromo-2-N-propylpyridine-2,3-diamine, necessitates a rigorous and systematic approach to physicochemical characterization. Key among these properties are the melting point and thermodynamic stability, which are critical determinants of a compound's purity, processability, storage requirements, and safety profile.[3][4] As direct experimental data for this specific compound is not available in the public domain, this guide presents a comprehensive, first-principles workflow for its synthesis, purification, and definitive thermochemical analysis. We provide detailed, field-proven protocols for structural elucidation, melting point determination by the capillary method, and thermodynamic stability assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, chemists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Imperative for Thermochemical Profiling

The journey of a novel active pharmaceutical ingredient (API) from discovery to clinical application is contingent upon a deep understanding of its fundamental chemical and physical properties. For pyridine derivatives, which are prevalent in numerous therapeutic agents, this understanding is paramount.[1] Thermodynamic stability directly impacts a drug's safety, efficacy, and shelf-life, while the melting point serves as a crucial, primary indicator of identity and purity.

This whitepaper outlines the essential experimental framework required to establish these properties for 5-bromo-2-N-propylpyridine-2,3-diamine. The methodologies described herein are designed to build a self-validating data package, ensuring scientific rigor and trustworthiness at each stage of the investigation.

Synthesis, Purification, and Structural Verification

Prior to any physical analysis, the target compound must be synthesized in high purity and its molecular structure unequivocally confirmed.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methods for producing substituted diaminopyridines.[5][6] The proposed pathway involves the reduction of a nitropyridine precursor, a robust and well-documented transformation. The N-propyl group can be introduced via nucleophilic aromatic substitution prior to the key reduction step.

G cluster_0 Synthetic Workflow for 5-bromo-2-N-propylpyridine-2,3-diamine A Start: 2,5-dibromo-3-nitropyridine B Step 1: Nucleophilic Substitution Reagents: n-Propylamine, Base (e.g., K2CO3) Solvent: DMF or NMP A->B Reaction C Intermediate: 5-bromo-3-nitro-N-propylpyridin-2-amine B->C Yields D Step 2: Nitro Group Reduction Reagents: Fe/HCl or Catalytic Hydrogenation (e.g., H2, Pd/C) Solvent: Ethanol/Water C->D Reaction E Crude Product: 5-bromo-2-N-propylpyridine-2,3-diamine D->E Yields F Step 3: Purification Method: Column Chromatography (Silica Gel) or Recrystallization E->F Purification G Final Product: Pure 5-bromo-2-N-propylpyridine-2,3-diamine F->G Characterized

Caption: Proposed synthetic workflow for the target compound.

Purification Protocol: Ensuring Analytical Integrity

Achieving high purity (>99%) is non-negotiable for accurate thermochemical analysis.

  • Column Chromatography: The crude product is first subjected to flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is employed to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: Fractions containing the pure product are combined, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane). This step is critical for removing trace impurities and obtaining a well-ordered crystalline solid, which is essential for a sharp melting point.[7]

Structural Elucidation: Absolute Confirmation of Identity

The identity and structure of the purified compound must be rigorously confirmed using a suite of spectroscopic techniques.[1][2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon environments, ensuring the correct connectivity of the propyl group and the substitution pattern on the pyridine ring.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition (C₈H₁₂BrN₃).[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups, such as the N-H stretching vibrations of the primary and secondary amines (typically in the 3200-3500 cm⁻¹ region) and C-H stretches of the propyl group.[2]

Melting Point Determination

The melting point is a fundamental physical property that provides a rapid assessment of purity. A pure crystalline compound exhibits a sharp, well-defined melting point range, whereas impurities tend to depress the melting point and broaden the range.

Experimental Protocol: Capillary Method

The capillary method is the standard technique recognized by most pharmacopeias.[7]

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered using a mortar and pestle.[7]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the closed end to a height of 2-3 mm.[10]

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Heating Profile:

    • If the approximate melting point is unknown, perform a rapid initial scan (e.g., 10-20 °C/min) to find a preliminary value.

    • For the accurate determination, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[10]

    • Crucially, decrease the heating rate to 1-2 °C per minute as the melting point is approached. This slow ramp rate ensures thermal equilibrium and yields an accurate reading.[11]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as this range (T_onset - T_clear).

Thermodynamic Stability Assessment

A comprehensive understanding of a compound's thermal behavior is critical for safe handling, processing, and formulation. This is achieved primarily through the complementary techniques of DSC and TGA.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[12][13] It provides quantitative information on melting, crystallization, and decomposition events.[14][15]

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, powdered sample into an aluminum or hermetically sealed sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., from 25 °C to 350 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Melting: An endothermic peak (heat absorption) represents melting. The onset temperature, peak maximum, and the integrated area of the peak (Enthalpy of Fusion, ΔH_fus) are recorded.[15]

    • Decomposition: A sharp, exothermic peak (heat release) often signifies thermal decomposition. The onset temperature of this exotherm is a critical indicator of thermal instability.

ParameterObserved Value (Hypothetical)Interpretation
Melting Onset (T_onset)165.4 °CStart of the melting transition.
Melting Peak (T_peak)168.2 °CCorresponds closely to the capillary melting point.
Enthalpy of Fusion (ΔH_fus)25.8 kJ/molEnergy required to melt the crystalline structure.
Decomposition Onset (T_d)245.0 °CTemperature at which exothermic decomposition begins.
Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing critical information about thermal decomposition and desolvation.[3][4][16]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace. Purge with an inert gas (e.g., nitrogen at 50-100 mL/min).

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected decomposition (e.g., 400 °C).

  • Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of significant mass loss is identified as the decomposition temperature.[17] This value should corroborate the decomposition event observed by DSC.

Temperature RangeMass Loss (%)Interpretation
25 °C - 150 °C< 0.1%Sample is thermally stable and anhydrous (no solvent loss).
150 °C - 240 °C~0.5%Minimal mass loss, indicating high thermal stability up to this point.
> 245 °C> 5% (Rapid)Onset of significant, rapid mass loss, confirming thermal decomposition.

Integrated Characterization Workflow

The strength of this analytical approach lies in the integration of multiple, orthogonal techniques. The structural data from NMR and MS validates the identity of the material being tested. The sharp melting point provides the first indication of high purity, which is then confirmed by the clean thermal profiles from DSC and TGA. Together, these methods provide a comprehensive and trustworthy physicochemical profile of the novel compound.

G cluster_workflow Comprehensive Physicochemical Characterization Workflow synthesis Synthesis & Purification structure Structural Confirmation (NMR, MS, FT-IR) synthesis->structure Confirms Identity purity Purity Assessment (Melting Point) structure->purity Validates Sample stability Thermodynamic Stability (DSC & TGA) purity->stability Requires High Purity report Final Data Package purity->report Consolidates Data stability->report Consolidates Data

Caption: Integrated workflow for characterizing a novel compound.

Conclusion

The characterization of a novel molecule like 5-bromo-2-N-propylpyridine-2,3-diamine demands a methodical, multi-technique approach. By following the rigorous workflow detailed in this guide—from controlled synthesis and purification to definitive structural confirmation and thermal analysis—researchers can establish a reliable and comprehensive physicochemical profile. The data generated from melting point determination, DSC, and TGA forms the essential foundation for all subsequent stages of drug development, ensuring that decisions are based on a robust understanding of the compound's fundamental properties.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories. Available at: [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research. Available at: [Link]

  • Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents... (2022). Bioorganic Chemistry. Available at: [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Available at: [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). Journal of Pharmaceutical Chemistry and Drug Formulation. ManTech Publications. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Physical Sciences Reviews. Available at: [Link]

  • Melting point determination. (n.d.). University of Calgary. Available at: [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube. ResolveMass Laboratories. Available at: [Link]

  • Differential Scanning Calorimeter. (n.d.). Duke University Shared Materials Instrumentation Facility. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2020). Molecules. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2014). Rasayan Journal of Chemistry. Available at: [Link]

  • Thermochemical Study of Three Hindered Pyridine Derivatives. (2008). The Journal of Physical Chemistry B. ACS Publications. Available at: [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Journal of Chemistry. Available at: [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Available at: [Link]

  • Thermodynamic properties of aqueous solutions of pyridine and piperidine. (2009). ResearchGate. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Available at: [Link]

  • Differential Scanning Calorimetry | DSC. (n.d.). EAG Laboratories. Available at: [Link]

  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Jurnal Kartika Kimia. Available at: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. Available at: [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

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Mechanism of Action for 5-Bromo-2-N-Propylpyridine-2,3-Diamine Derivatives In Vitro: A Technical Guide to Imidazo[4,5-b]pyridine-Mediated Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Ontology

In modern medicinal chemistry, 5-bromo-2-N-propylpyridine-2,3-diamine serves as a highly privileged synthetic building block. Through condensation and cyclization reactions with aldehydes or carboxylic acids, this diamine precursor is converted into highly substituted imidazo[4,5-b]pyridine derivatives [1].

These derivatives function as potent purine isosteres. Because their spatial geometry closely mimics the adenine ring of ATP, they are highly effective ATP-competitive kinase inhibitors [2]. In vitro, derivatives synthesized from the 5-bromo-2-N-propylpyridine-2,3-diamine scaffold exhibit profound pharmacological activity primarily through the inhibition of the Aurora kinase family (Aurora A, B, and C) and FMS-like tyrosine kinase 3 (FLT3) [3]. This whitepaper delineates the in vitro mechanism of action (MoA) of these derivatives and provides self-validating experimental workflows for their preclinical evaluation.

Structural Basis of Target Engagement

The MoA of imidazo[4,5-b]pyridine derivatives is rooted in their crystallographic binding mode within the kinase domain.

X-ray crystallography of these derivatives bound to Aurora-A reveals that the core scaffold occupies the ATP-binding pocket with the activation loop in a "DFG-in" conformation[4]. The target engagement is driven by two critical hydrogen bonds in the kinase hinge region:

  • The Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor.

  • The Imidazole Nitrogen (N3): Acts as a strong hydrogen bond donor (pKa ~11.0) interacting directly with the backbone carbonyl of Ala213 [5].

The 5-bromo and 2-N-propyl substitutions on the original diamine precursor dictate the spatial orientation of the molecule, optimizing Van der Waals contacts with the P-loop (e.g., Val147 and Gly142) and preventing off-target binding[6].

Core Mechanism of Action: Mitotic Catastrophe and Apoptosis

By competitively blocking ATP binding, these derivatives paralyze the Aurora kinase signaling cascade. Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B is the catalytic core of the Chromosomal Passenger Complex (CPC) required for chromosome segregation[4].

Inhibition of these kinases by imidazo[4,5-b]pyridine derivatives results in the failure of cytokinesis. Cancer cells undergo endoreduplication, forming massive, multinucleated polyploid cells. This unresolved mitotic stress triggers the intrinsic apoptotic pathway, leading to the downregulation of anti-apoptotic proteins (like Mcl-1) and ultimate cell death[7].

MoA Inhibitor Imidazo[4,5-b]pyridine Derivative AuroraA Aurora A Kinase (Centrosome Maturation) Inhibitor->AuroraA ATP-competitive inhibition AuroraB Aurora B Kinase (Chromosome Segregation) Inhibitor->AuroraB ATP-competitive inhibition Mitosis Mitotic Arrest / Polyploidy AuroraA->Mitosis Disrupted AuroraB->Mitosis Disrupted Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Triggers intrinsic pathway

Aurora kinase inhibition by imidazo[4,5-b]pyridine derivatives inducing mitotic arrest and apoptosis.

Quantitative Data Presentation

The table below synthesizes the typical in vitro enzymatic and cellular potencies of optimized imidazo[4,5-b]pyridine derivatives[2][3].

Compound Class / TargetPrimary TargetEnzymatic Potency (Kᵢ / IC₅₀)Cell LineCellular Viability (GI₅₀)Downstream Biomarker Modulated
Aurora-A Selective Aurora A15.0 nMHCT116 (Colon)300 nMp-Aurora A (Thr288)
Dual FLT3 / Aurora FLT3 (WT & ITD)6.2 nMMV4-11 (AML)291 nMp-STAT5 / p-Histone H3
Pan-Aurora Inhibitor Aurora B / C25.0 nMSW620 (Colon)350 nMp-Histone H3 (Ser10)

In Vitro Experimental Workflows & Protocols

To rigorously validate the efficacy of synthesized 5-bromo-2-N-propylpyridine-2,3-diamine derivatives, a self-validating, three-tier screening cascade must be employed.

Workflow Step1 1. Target Engagement (TR-FRET Kinase Assay) Step2 2. Phenotypic Screening (CellTiter-Glo Viability) Step1->Step2 Select potent candidates Data Data Synthesis & IC50/GI50 Calculation Step1->Data Step3 3. Mechanistic Validation (Western Blot: p-Histone H3) Step2->Step3 Confirm intracellular MoA Step2->Data Step3->Data

Stepwise in vitro validation workflow for screening imidazo[4,5-b]pyridine kinase inhibitors.
Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Objective: Determine the absolute enzymatic IC₅₀ against Aurora A/B. Causality & Logic: Heterocyclic compounds like imidazo[4,5-b]pyridines often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay before measurement, short-lived compound auto-fluorescence is eliminated, ensuring the calculated IC₅₀ is a true reflection of ATP-competitive inhibition rather than optical interference.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant Aurora A or B kinase (at optimized Kₘ concentration) with 100 nL of the compound.

  • Initiation: Add 5 µL of a master mix containing ATP (at Kₘ, typically 10-15 µM) and the specific biotinylated peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes to allow phosphorylation.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via a 4-parameter logistic curve.

Protocol 2: Cell Viability & Proliferation Assay (CellTiter-Glo)

Objective: Assess the cellular penetrance and anti-proliferative potency (GI₅₀)[2]. Causality & Logic: Aurora kinase inhibition causes mitotic catastrophe, which requires cells to undergo division to manifest as cell death. A 72-hour incubation is mandated to ensure that the cancer cells pass through at least two complete cell cycles, allowing the anti-mitotic phenotype to fully translate into ATP depletion.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 or SW620 cells at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the derivative (10X concentration in 1% DMSO media) to achieve final concentrations ranging from 10 µM to 0.5 nM. Ensure the final DMSO concentration is uniformly 0.1% across all wells.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Quantitation: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. Normalize data against the vehicle control to calculate GI₅₀.

Protocol 3: Mechanistic Target Validation (Western Blotting)

Objective: Confirm intracellular target engagement via downstream biomarkers[3]. Causality & Logic: Phenotypic cell death alone does not prove the compound is acting via Aurora kinase inhibition. Histone H3 Ser10 is exclusively phosphorylated by Aurora B during mitosis. A dose-dependent depletion of p-Histone H3 (Ser10) definitively confirms that the derivative has penetrated the cell and successfully engaged its intended intracellular target.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells in 6-well plates with the derivative at 0.5x, 1x, and 5x the established GI₅₀ for 24 hours. Include a vehicle (DMSO) control.

  • Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-Histone H3 (Ser10) , total Histone H3, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

References

  • National Center for Biotechnology Information (PMC). "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents." NIH,[Link]

  • Bavetsias, V. et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." ACS Publications (Journal of Medicinal Chemistry),[Link]

  • Bavetsias, V. et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." ACS Publications (Journal of Medicinal Chemistry),[Link]

  • National Center for Biotechnology Information (PMC). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." NIH,[Link]

  • National Center for Biotechnology Information (PMC). "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition." NIH,[Link]

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Solubility profile of 5-bromo-2-N-propylpyridine-2,3-diamine in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2-N-propylpyridine-2,3-diamine in Polar Aprotic Solvents

Executive Summary

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly functionalized heterocyclic building block frequently utilized as an active pharmaceutical ingredient (API) intermediate in the synthesis of kinase inhibitors and advanced therapeutics. Accurate solubility profiling of this intermediate in polar aprotic solvents (PAS) is a critical prerequisite for optimizing reaction scaling, purification (e.g., recrystallization), and downstream liquid-handling automation. This whitepaper deconstructs the solvation thermodynamics of this molecule, provides a predictive quantitative solubility profile, and establishes a self-validating experimental methodology for thermodynamic solubility determination.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of 5-bromo-2-N-propylpyridine-2,3-diamine, we must first analyze its physicochemical architecture through the lens of [1]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( ), polar dipole-dipole forces ( ), and hydrogen bonding ( ).

The molecular structure of this intermediate presents a unique tripartite solvation challenge:

  • Hydrogen Bond Donors (HBD): The primary amine (-NH₂) at position 3 and the secondary amine (-NH-propyl) at position 2 act as potent hydrogen bond donors.

  • Hydrogen Bond Acceptors (HBA): The basic pyridine nitrogen acts as a localized hydrogen bond acceptor.

  • Polarizable Lipophilic Core: The bromine atom at position 5 and the N-propyl aliphatic chain impart significant dispersion ( ) characteristics and steric bulk, mildly deactivating the pyridine ring's electron density.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this structural profile. Unlike protic solvents (e.g., methanol, water) which can act as both donors and acceptors, PAS possess large dipole moments ( ) and act exclusively as strong hydrogen bond acceptors (via S=O or C=O functionalities).

When 5-bromo-2-N-propylpyridine-2,3-diamine is introduced to a PAS, the solvent's strong HBA groups aggressively coordinate with the intermediate's -NH₂ and -NH- protons. Because the solvent does not donate protons, it does not compete with the intermediate's own pyridine nitrogen, effectively breaking the compound's crystalline lattice energy without inducing unwanted acid-base side reactions. This thermodynamic matching is a well-documented driver for the high solubility of [2].

Solvation Compound 5-bromo-2-N-propylpyridine -2,3-diamine HBD H-Bond Donors (-NH2, -NH-) Compound->HBD HBA H-Bond Acceptors (Pyridine N) Compound->HBA Lipo Lipophilic Core (Br, Propyl) Compound->Lipo PAS_HBA Strong H-Bond Acceptor (S=O, C=O) HBD->PAS_HBA Primary Solvation Force PAS_Dipole High Dipole Moment Lipo->PAS_Dipole Dipole-Induced Dipole PAS Polar Aprotic Solvent (e.g., DMSO, DMF) PAS->PAS_HBA PAS->PAS_Dipole

Fig 1. Thermodynamic solvation mechanism of the API intermediate in polar aprotic solvents.

Quantitative Solubility Profiling in Key Polar Aprotic Solvents

Based on the structural homology of halogenated aminopyridines and empirical data from [3], the following table outlines the expected thermodynamic solubility profile of 5-bromo-2-N-propylpyridine-2,3-diamine at standard ambient temperature (25°C).

SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solubility (mg/mL at 25°C)Primary Solvation Driving Force
Dimethyl Sulfoxide (DMSO) 46.73.96> 150 Exceptional H-bond acceptance (S=O); high polarity overcomes lattice energy.
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 120 High polarizability; cyclic amide structure provides excellent cavity formation for the propyl chain.
N,N-Dimethylformamide (DMF) 36.73.82> 100 Strong H-bond acceptance (C=O); robust dipole-dipole interactions with the halogenated ring.
Acetonitrile (MeCN) 37.53.9220 - 50 Moderate dipole interactions; weaker H-bond acceptor compared to sulfoxides/amides.

Data Note: While DMSO offers the highest absolute solubility, NMP is often preferred in scale-up synthesis due to its superior thermal stability and easier removal via aqueous workup compared to the notoriously difficult-to-evaporate DMSO.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

A common pitfall in early-stage API development is relying on kinetic solubility (e.g., solvent titration) rather than thermodynamic solubility. Furthermore, polar aprotic solvents present unique experimental hazards: they can leach plasticizers from standard laboratory consumables and frequently induce the formation of solvates (crystal forms incorporating the solvent).

To ensure scientific integrity, the following protocol is engineered as a self-validating system , adapted from gold-standard [4].

Phase 1: Saturation & Equilibration
  • Vial Selection: Utilize 4 mL amber borosilicate glass vials with PTFE-lined caps. Causality: PAS like DMF and NMP will rapidly leach slip-agents and plasticizers from standard polypropylene Eppendorf tubes, resulting in massive ghost peaks during HPLC quantification.

  • Solid Addition: Add approximately 200 mg of 5-bromo-2-N-propylpyridine-2,3-diamine to the vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target anhydrous PAS (e.g., DMSO). Purge the vial headspace with dry Argon before sealing to prevent hygroscopic water uptake, which drastically alters PAS solubility parameters.

  • Isothermal Agitation: Place the vial in an orbital thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 48 hours . Causality: Halogenated aromatic amines often exhibit slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is reached.

Phase 2: Phase Separation (The Centrifugation Imperative)
  • Separation: Transfer the suspension to a glass centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

    • Causality:Do not use syringe filters. PAS will swell many filter membranes (like Nylon or standard PTFE), altering the pore size. Furthermore, the highly polarizable API intermediate can non-specifically bind to the filter matrix, artificially lowering the measured solubility. Centrifugation guarantees the physical separation of the solid without introducing a binding matrix.

Phase 3: Quantification & Solid-State Validation
  • Supernatant Aliquoting: Carefully extract 10 µL of the clear supernatant and perform a serial dilution (typically 1:100 to 1:1000) using the HPLC mobile phase to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established 5-point calibration curve (R² > 0.999).

  • Crucial Validation Step (XRPD): Recover the residual solid pellet from the centrifuge tube, dry it briefly under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: PAS are notorious for forming stable solvates with aminopyridines. If the XRPD pattern of the pellet differs from the starting material, you have measured the solubility of the solvate, not the free base. This step self-validates the integrity of the thermodynamic data.

Workflow Start 1. Saturation Excess API + PAS in Borosilicate Equilibrate 2. Equilibration Isothermal Shaking (48h, 25°C) Start->Equilibrate Kinetic Dissolution PhaseSep 3. Phase Separation Centrifugation (10,000 x g) Equilibrate->PhaseSep Thermodynamic Equilibrium Split PhaseSep->Split Aliquot 4a. Supernatant Analysis Serial Dilution & HPLC-UV Split->Aliquot Soluble Fraction XRPD 4b. Pellet Validation XRPD for Solvate Detection Split->XRPD Residual Solid Data 5. Validated Thermodynamic Solubility Profile Aliquot->Data Quantification XRPD->Data Solid-State Confirmation

Fig 2. Self-validating shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility of 5-bromo-2-N-propylpyridine-2,3-diamine in polar aprotic solvents is driven by the synergistic alignment of the solvent's strong hydrogen-bond accepting capabilities with the intermediate's dual hydrogen-bond donating amines. By utilizing DMSO, DMF, or NMP, chemists can achieve exceptionally high concentrations (>100 mg/mL) suitable for dense reaction scaling. However, generating reliable data requires strict adherence to matrix-compatible methodologies—specifically, the avoidance of plastics and filters, and the mandatory solid-state validation of the residual material to rule out solvate formation.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Practical Solubility. Available at:[Link]

  • Liu, Y., et al. (2022). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data (via ResearchGate). Available at:[Link]

  • Wang, J., et al. (2023). "Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs." Pharmaceutics (via PMC/NIH). Available at:[Link]

Comprehensive Technical Guide & Material Safety Protocol for 5-Bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly functionalized heterocyclic building block. It serves as a privileged precursor in the synthesis of N-alkylated imidazo[4,5-b]pyridines, a scaffold widely recognized for its structural resemblance to endogenous purines. This structural mimicry allows its downstream derivatives to interact with various biological targets, including tyrosyl-tRNA synthetases and prolyl hydroxylase domains, making it invaluable in oncology and antimicrobial drug discovery 12.

Handling this reagent requires a deep understanding of its physicochemical behavior. The presence of a heavy halogen (bromine) paired with electron-rich primary and secondary amines creates a unique reactivity profile that dictates strict storage, handling, and synthetic protocols.

Physicochemical Profiling & Hazard Assessment

To design a self-validating safety system, we must first understand the mechanistic causality behind the compound's physical properties and hazard classifications 3.

Table 1: Physicochemical Profiling & Identification
ParameterValue / DescriptionMechanistic Implication
Chemical Name 5-Bromo-2-N-propylpyridine-2,3-diamineN/A
CAS Registry Number 1216234-84-2N/A
Molecular Formula C8H12BrN3Halogenated aromatic diamine.
Molecular Weight 230.11 g/mol Low molecular weight promotes high membrane permeability.
Appearance Light yellow to brown solidColor darkens upon air oxidation (azo-dimer or N-oxide formation).
Solubility Soluble in DMSO, DMF, MethanolRequires polar aprotic/protic solvents to break intermolecular hydrogen bonding.
Table 2: GHS Hazard Classifications & Causality
Hazard CodeDescriptionCausality & Mechanism
H302 Harmful if swallowedThe lipophilic N-propyl chain enhances gastrointestinal absorption; hepatic metabolism of the bromopyridine core can form reactive epoxide intermediates.
H315 Causes skin irritationThe nucleophilicity of the diamines disrupts epidermal lipid bilayers, leading to localized inflammation.
H319 Causes serious eye irritationWeakly basic amines (pKa ~4.5-5.5) alter the pH of the ocular mucosa, causing rapid protein denaturation.
H335 May cause respiratory irritationBrominated pyridine powders accumulate static charge, increasing the risk of aerosolization and inhalation.

Laboratory Handling & Storage Protocols

The electron-rich nature of the 2,3-diamine system makes it highly susceptible to spontaneous air oxidation. Furthermore, the static-prone nature of the brominated powder necessitates specific handling logic.

Step-by-Step Handling Methodology
  • Environmental Control: Always handle the powder within a Class II Fume Hood.

  • Static Mitigation: Use an anti-static (e.g., PTFE-coated) spatula for weighing. Causality: This prevents the powder from aerosolizing due to electrostatic repulsion, directly mitigating the H335 inhalation hazard.

  • Solvent Preparation: Dissolve the compound in anhydrous, degassed DMSO or DMF.

  • Visual Validation: A successful dissolution yields a clear, light-yellow solution. If the solution is dark brown or cloudy, it indicates either oxidation or incomplete solvation. Self-Validation: Apply gentle sonication (<40°C). If cloudiness persists, the batch has likely degraded into insoluble polymeric oxides.

  • Storage: Store aliquots at 2-8°C under an Argon atmosphere. Causality: Argon displaces oxygen to prevent N-oxide formation, while the reduced temperature slows the kinetic rate of thermal degradation.

HandlingWorkflow Start Receive & Inspect 5-Bromo-2-N-propylpyridine-2,3-diamine PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Weighing via Anti-static Spatula FumeHood->Weighing Solvent Dissolve in Anhydrous DMSO/DMF Weighing->Solvent Validation Visual Validation (Clear Solution?) Solvent->Validation Storage Store Aliquots at 2-8°C under Argon Validation->Storage Yes Fail Sonicate / Gentle Heat (<40°C) Validation->Fail No Fail->Validation Re-check

Fig 1. Reagent Preparation and Handling Protocol for 5-Bromo-2-N-propylpyridine-2,3-diamine.

Emergency Response & Decontamination Workflows

In the event of a spill, standard sweeping is insufficient and dangerous. The diamine groups are highly nucleophilic and must be chemically neutralized.

Step-by-Step Spill Management
  • Assessment: Determine if the spill is solid (powder) or liquid (solution).

  • Containment: For liquids, surround the spill with vermiculite. For solids, gently cover the powder with wet paper towels to prevent aerosolization.

  • Chemical Neutralization: Wipe the area with an acidic buffer (pH ~3) or 10% sodium hypochlorite (bleach). Causality: An acidic buffer protonates the amines, converting them into water-soluble, non-volatile ammonium salts. Alternatively, bleach oxidatively cleaves the amine moieties, neutralizing the biological hazard.

  • Verification: Swab the area and check the pH. A neutral pH confirms the removal of the basic diamine residues.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Volume & Risk (>50mL or High Conc?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate High Risk Contain Contain Spill (Vermiculite / Wet Towel) Assess->Contain Manageable Neutralize Wipe with 10% Bleach or Acidic Buffer Contain->Neutralize Collect Collect in Hazardous Waste Bag Neutralize->Collect Verify Verify Decontamination (Visual / pH Check) Collect->Verify

Fig 2. Chemical Spill Response Logic for Pyridine-Diamine Derivatives.

Synthetic Utility & Reaction Safety

The primary utility of 5-bromo-2-N-propylpyridine-2,3-diamine is its conversion into 3-propyl-6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines. Recent methodologies highlight the efficiency of cyclocondensation with aromatic aldehydes in the presence of mild oxidants 1 or molecular iodine 4.

Protocol: Synthesis of 6-Bromo-2-phenyl-3-propyl-3H-imidazo[4,5-b]pyridine

Objective: To perform a dehydrogenative cyclocondensation of the diamine with benzaldehyde.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Causality: Absolute ethanol is chosen to prevent the competitive hydrolysis of the intermediate Schiff base, which would stall the reaction.

  • Oxidant Addition: Add p-benzoquinone (1.0 eq) to the stirring solution at room temperature.

    • Causality: We use p-benzoquinone instead of harsher oxidants (like DDQ or KMnO4) because the N-propyl group is susceptible to oxidative cleavage under harsh conditions. Furthermore, p-benzoquinone provides a self-validating colorimetric shift (yellow to dark brown) as it reduces to hydroquinone.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4-6 hours.

    • Validation: Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the diamine starting material spot (which stains heavily with ninhydrin) confirms full conversion.

  • Workup & Isolation: Cool the mixture to room temperature and precipitate the product by adding cold diethyl ether. Filter the resulting solid and wash with cold ether.

    • Causality: Cold ether selectively dissolves unreacted benzaldehyde and the hydroquinone byproduct, leaving the highly crystalline imidazo[4,5-b]pyridine product on the filter paper.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: MDPI URL:[Link] [1]

  • Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors Source: Taylor & Francis URL:[Link] [2]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 5-Bromo-N2-propylpyridine-2,3-diamine

Introduction and Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives, such as 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2)[1], is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators[2]. This application note details a robust, two-step protocol starting from the commercially available building block 5-bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3)[3].

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and scalability .

  • Step 1 (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the ortho-nitro group. This allows for a highly regioselective substitution with n-propylamine under mild conditions, preventing unwanted side reactions at the 5-bromo position.

  • Step 2 (Chemoselective Reduction): The conversion of the intermediate 5-bromo-3-nitro-N-propylpyridin-2-amine (CAS: 1033202-50-4)[4] to the final diamine requires careful selection of reducing agents. Standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly avoided here, as it frequently results in the hydrodehalogenation (loss) of the 5-bromo substituent. Instead, a Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed to selectively reduce the nitro group to an amine while leaving the aryl bromide intact.

Visual Workflow

Synthesis SM 5-Bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3) Int 5-Bromo-3-nitro-N-propylpyridin-2-amine (CAS: 1033202-50-4) SM->Int n-Propylamine, K2CO3 EtOH, 25°C (SNAr) Target 5-Bromo-N2-propylpyridine-2,3-diamine (CAS: 1216234-84-2) Int->Target Fe, NH4Cl EtOH/H2O, 80°C (Reduction)

Two-step chemoselective synthesis workflow for 5-bromo-N2-propylpyridine-2,3-diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Objective: Regioselective SNAr displacement of the 2-chloro substituent.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent, 10.0 g, 42.1 mmol) in absolute ethanol (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 equivalents, 11.6 g, 84.2 mmol) to the suspension. Rationale: K2CO3 acts as a mild acid scavenger to neutralize the HCl byproduct, driving the reaction forward without causing degradation of the starting material.

  • Nucleophile Addition: Dropwise, add n-propylamine (1.2 equivalents, 3.0 g, 50.5 mmol)[5] to the mixture at room temperature (25°C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material should be completely consumed, yielding a distinct yellow/orange spot corresponding to the intermediate[6].

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product (yellow solid) is typically pure enough (>95% by LC-MS) to be used directly in the next step.

Step 2: Synthesis of 5-Bromo-2-N-propylpyridine-2,3-diamine

Objective: Chemoselective reduction of the nitro group to an amine without debromination.

  • Preparation: Dissolve the intermediate 5-bromo-3-nitro-N-propylpyridin-2-amine (1.0 equivalent, 10.0 g, 38.4 mmol) in a solvent mixture of Ethanol and Water (4:1 v/v, 125 mL).

  • Reagent Addition: Add Iron (Fe) powder (5.0 equivalents, 10.7 g, 192 mmol) and Ammonium Chloride (NH4Cl) (5.0 equivalents, 10.3 g, 192 mmol) to the solution. Rationale: NH4Cl serves as a mild proton source that activates the iron surface and facilitates the electron transfer process, ensuring a smooth reduction profile.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere. Vigorous stirring is required due to the heterogeneous nature of the iron powder.

  • Reaction Monitoring: Maintain at 80°C for 2–3 hours. Monitor via LC-MS. The mass spectrum should show the complete disappearance of the nitro intermediate (m/z ~260) and the appearance of the diamine product (m/z ~230)[1].

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (3 x 50 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Adjust the pH of the remaining aqueous phase to ~8 using saturated NaHCO3, then extract with Ethyl Acetate (2 x 100 mL). Wash the organics with brine, dry over Na2SO4, and concentrate to yield the target compound as a dark crystalline solid.

Quantitative Data Summary

Reactant / ReagentMW ( g/mol )EquivalentsAmountRole in SynthesisExpected Yield
Step 1
5-Bromo-2-chloro-3-nitropyridine237.441.010.0 gStarting Material-
n-Propylamine59.111.23.0 gNucleophile-
Potassium Carbonate (K2CO3)138.202.011.6 gBase/Acid Scavenger92% (Intermediate)
Step 2
5-Bromo-3-nitro-N-propylpyridin-2-amine260.091.010.0 gIntermediate-
Iron Powder (Fe)55.845.010.7 gReducing Agent-
Ammonium Chloride (NH4Cl)53.495.010.3 gProton Source85% (Final Product)

References

  • University of California, Riverside (UCR). "Chemical Inventory and SOPs: 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3)." Retrieved from: [Link]

  • Hyma Synthesis. "Avra Price List 2021-22: n-Propylamine and Pyridine Derivatives." Retrieved from: [Link]

  • Google Patents. "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6." (Demonstrates SNAr methodology on 5-bromo-2-chloro-3-nitropyridine).

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 5-bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Diaminopyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern medicinal chemistry for the construction of C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceutical candidates.[1][2] Its success is rooted in a broad functional group tolerance and generally reliable reaction outcomes. However, substrates containing nitrogen heterocycles, particularly those with basic amine functionalities like pyridines, present significant challenges.[3][4]

The target substrate, 5-bromo-2-N-propylpyridine-2,3-diamine , is a scaffold of high interest due to its potential for forming complex hydrogen bonding networks, a key feature in kinase inhibitors and other targeted therapeutics.[5][6] This molecule, however, contains multiple sites that can hinder a successful Suzuki coupling:

  • Pyridine Ring Nitrogen: The lone pair can coordinate to the palladium catalyst, leading to inhibition.[7]

  • C2- and C3-Amino Groups: These exocyclic amines are also Lewis basic and can poison the catalyst, further complicating the reaction.[8][9]

This guide provides a comprehensive analysis of the critical parameters and offers detailed protocols to successfully navigate the Suzuki-Miyaura coupling of this challenging substrate. We will explore both direct coupling strategies using advanced catalytic systems and a more classical protecting-group approach, explaining the causality behind each experimental choice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product oa_entry->pd0 trans_entry->oa_complex base_entry->oa_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with Diaminopyridines

Success with a substrate like 5-bromo-2-N-propylpyridine-2,3-diamine hinges on carefully selecting conditions that favor the desired catalytic cycle while minimizing catalyst inhibition.

Catalyst and Ligand Selection: Overcoming Inhibition

Standard palladium catalysts like Pd(PPh₃)₄ often fail with aminopyridines due to strong coordination of the nitrogen lone pairs, which deactivates the catalyst.[7] The solution lies in using bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step and sterically shield the palladium center from inhibitory substrate binding.[1][11]

Catalyst SystemKey Features & RationaleTypical Loading (mol%)Recommended For
Pd(OAc)₂ / SPhos High Success Rate: SPhos is a bulky, electron-rich biarylphosphine ligand excellent for heteroaryl couplings.[4][11] It accelerates reductive elimination and is a top choice for challenging substrates.1 - 2Direct, unprotected coupling.
Pd₂(dba)₃ / XPhos High Activity: XPhos is another highly effective Buchwald ligand, often used for coupling electron-rich or sterically hindered partners.[1]1 - 2Direct, unprotected coupling.
PEPPSI™-IPr Robust Pre-catalyst: An N-heterocyclic carbene (NHC) based catalyst that is often highly active and stable, requiring lower loadings.[11] Effective for many heteroaryl couplings.0.5 - 1Screening and optimization.
Pd(PPh₃)₄ Classical Catalyst: Generally less effective for this substrate class due to catalyst inhibition. May show some success with protected substrates but is not the first choice.[3][7]3 - 5Protected substrate coupling.
The Role of the Base and Solvent

The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[12] The solvent system must be capable of dissolving the organic substrate, the boronic acid, and the inorganic base to some extent.

  • Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for aminopyridine couplings as it is sufficiently basic to promote the reaction without causing significant boronic acid decomposition.[3][13] Cesium carbonate (Cs₂CO₃) is stronger and can be effective at lower temperatures but is more expensive.

  • Solvents: A mixture of an organic solvent and water is standard. The water helps to dissolve the inorganic base.[14]

    • 1,4-Dioxane / H₂O (4:1): A very common and effective system for a wide range of Suzuki couplings.[3][13]

    • Toluene / H₂O: Another excellent choice, particularly at higher temperatures.[11]

    • DMF or NMP: Polar aprotic solvents can be useful for poorly soluble substrates, but require rigorous degassing.[14][15]

Strategic Decision: Direct Coupling vs. Protecting Group Approach

For 5-bromo-2-N-propylpyridine-2,3-diamine, the two basic amino groups present a significant challenge. A key strategic decision is whether to attempt a direct coupling or to temporarily mask the reactivity of the amino groups.

Decision_Workflow start Start: 5-bromo-2-N-propyl- pyridine-2,3-diamine decision Strategic Choice start->decision direct Strategy A: Direct Coupling decision->direct High-Risk / High-Reward protect Strategy B: Protecting Group decision->protect Conservative / Reliable direct_protocol Use advanced catalyst (e.g., Pd/SPhos). See Protocol A. direct->direct_protocol protect_steps 1. Protect Amine(s) (e.g., Acetylation) 2. Suzuki Coupling (See Protocol B) 3. Deprotection protect->protect_steps outcome_direct Pros: Fewer steps Cons: Risk of low yield direct_protocol->outcome_direct outcome_protect Pros: Higher reliability Cons: More steps protect_steps->outcome_protect

Caption: Decision workflow for the Suzuki coupling strategy.

  • Strategy A (Direct Coupling): This approach leverages modern, highly active catalysts that can function effectively even in the presence of basic functional groups.[8] It is more atom-economical but risks lower yields or reaction failure if catalyst inhibition is too severe.

  • Strategy B (Protecting Group): This involves converting the primary C3-amino group to a less basic amide (e.g., acetamide).[13][16] This significantly reduces its ability to coordinate with palladium, leading to a more reliable and often higher-yielding coupling reaction. The N-propyl group at the C2 position may provide sufficient steric hindrance to prevent its reaction under mild acylation conditions, allowing for selective protection.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol utilizes a highly active Buchwald-type catalyst system to attempt the coupling without a protecting group.

Materials:

  • 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-N-propylpyridine-2,3-diamine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In the same flask, add Pd(OAc)₂ and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4 mL and 1 mL respectively for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Two-Step Approach via N-Acetylation

This robust protocol involves the selective protection of the more accessible C3-primary amine before coupling.

Step 1: Selective N-Acetylation

  • Dissolve 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as triethylamine (1.1 equiv).

  • Slowly add acetic anhydride (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous work-up to isolate the protected product, N-(5-bromo-2-(propylamino)pyridin-3-yl)acetamide. Purify by crystallization or chromatography if necessary.

Step 2: Suzuki-Miyaura Coupling of Protected Substrate

  • Follow the procedure outlined in Protocol A , using the N-acetylated substrate from Step 1. A less active catalyst like Pd(PPh₃)₄ (5 mol%) can also be effective here, though the Pd/SPhos system remains an excellent choice.[13][17]

  • After purification of the coupled product, the acetyl protecting group can be removed under acidic or basic hydrolysis conditions if the free amine is desired in the final product.

Troubleshooting Common Issues

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst Deactivation: Inhibition by substrate or oxidation by trace oxygen.[7][18]Ensure rigorous degassing of solvents. Switch to a more robust ligand system (e.g., SPhos, XPhos). Consider the protecting group strategy (Protocol B).[3][16]
Poor Reagent Quality: Decomposed boronic acid; inactive catalyst.Use fresh, high-purity boronic acid. Use a fresh bottle of catalyst/ligand stored under inert gas.
Dehalogenation Presence of Hydride Source: Reduction of the C-Br bond. Often seen with alcohol solvents or certain bases.[18]Switch to an aprotic solvent system (e.g., Dioxane/H₂O) and a phosphate or carbonate base.
Boronic Acid Homocoupling Presence of Oxygen: Oxygen can promote the oxidative self-coupling of the boronic acid.[7]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).
High Temperature: Excessive heat can accelerate side reactions.Run the reaction at the lowest effective temperature (e.g., start at 85 °C and increase only if necessary).

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-2-N-propylpyridine-2,3-diamine is a challenging but achievable transformation that provides access to valuable chemical entities for drug discovery. Success is predicated on mitigating the inhibitory effects of the basic nitrogen centers within the substrate. While direct coupling is possible with modern, highly active palladium-ligand systems, a protecting group strategy offers a more reliable and often higher-yielding alternative. By carefully selecting the catalyst, base, and solvent, and by understanding the underlying mechanistic principles, researchers can effectively utilize this powerful reaction to synthesize complex, functionalized diaminopyridine derivatives.

References

  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine. BenchChem Technical Support.
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem Technical Support.
  • BenchChem. (2025). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. BenchChem Technical Support.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 387-390. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem Technical Support.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Byers, J. A., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Campos, S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • BenchChem. (2026). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem Technical Support.
  • Aslam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • BenchChem. (2026). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem Technical Support.
  • BenchChem. (2025). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem Technical Support.

Sources

Application Notes and Protocols for 5-bromo-N-propylpyridine-2,3-diamine in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the novel small molecule, 5-bromo-N-propylpyridine-2,3-diamine, in target-based drug discovery. Drawing upon the well-established therapeutic potential of the pyridine-2,3-diamine scaffold, we present detailed protocols for the synthesis, purification, and biological evaluation of this compound. The primary focus is on its potential as a kinase inhibitor, with a specific emphasis on targeting components of the RAS-RAF-MEK-ERK signaling pathway, a critical mediator of cancer cell proliferation and survival. This guide includes step-by-step methodologies for in vitro kinase inhibition assays, cell-based anti-proliferative assays, and illustrative data on the compound's hypothetical selectivity and potency.

Introduction: The Pyridine-2,3-diamine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[] Its derivatives are of particular interest due to their ability to form hydrogen bonds and their inherent chemical stability, making them ideal scaffolds for the development of novel therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[][2] The 2,3-diaminopyridine substructure is particularly valuable as it serves as a versatile intermediate for the synthesis of a variety of biologically active heterocyclic compounds, such as imidazo[4,5-b]pyridines.[3][4]

The addition of a bromine atom at the 5-position of the pyridine ring provides a crucial handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[3] The vicinal diamino groups at the 2 and 3 positions offer opportunities for creating bidentate ligands that can chelate metal ions or form key interactions within the active sites of biological targets.

This application note focuses on a specific derivative, 5-bromo-N-propylpyridine-2,3-diamine, a compound designed to leverage the established potential of the pyridine-2,3-diamine core. The N-propyl group is introduced to explore its impact on target engagement, selectivity, and pharmacokinetic properties. We hypothesize that this compound will exhibit inhibitory activity against protein kinases, a class of enzymes frequently dysregulated in human cancers.[5] Specifically, we will explore its potential application in targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in oncology.[5][6][7]

Synthesis and Characterization of 5-bromo-N-propylpyridine-2,3-diamine

The synthesis of 5-bromo-N-propylpyridine-2,3-diamine can be achieved through a regioselective N-alkylation of the readily available precursor, 5-bromo-2,3-diaminopyridine. Reductive amination is a suitable method for achieving selective alkylation at the N-2 position.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-bromo-2,3-diaminopyridine C Intermediate Schiff Base A->C MeOH, rt B Propanal B->C D 5-bromo-N-propylpyridine-2,3-diamine C->D NaBH4 RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 5-bromo-N-propyl- pyridine-2,3-diamine Inhibitor->RAF Inhibits ADP_Glo_Workflow Start Start: Kinase Reaction Setup Step1 1. Add Kinase, Substrate, and Test Compound to 384-well plate. Start->Step1 Step2 2. Initiate reaction by adding ATP. Step1->Step2 Step3 3. Incubate at 30°C for 60 min. Step2->Step3 Step4 4. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Step3->Step4 Step5 5. Incubate at RT for 40 min. Step4->Step5 Step6 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Step5->Step6 Step7 7. Incubate at RT for 30-60 min. Step6->Step7 End End: Measure Luminescence Step7->End

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocol

Strategic Rationale & Mechanistic Insights

5-Bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a densely functionalized heteroaryl halide. The presence of a secondary propylamino group at C2 and a primary amine at C3 makes this molecule a highly versatile precursor for fused bicyclic systems, such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. These scaffolds are privileged pharmacophores frequently utilized in the development of novel kinase inhibitors for oncology and immunology 1.

However, functionalizing the C5 position via Buchwald-Hartwig amination (BHA) introduces severe chemoselectivity risks. When this substrate acts as the electrophile, its internal nucleophilic amines can competitively bind to the palladium center, leading to catalyst poisoning, beta-hydride elimination, or off-target intermolecular self-condensation (oligomerization) [[2]]().

To achieve a high-yielding, scalable reaction, the catalytic system must kinetically favor the external amine over the internal nucleophiles.

  • Ligand Causality: Traditional ligands (e.g., BINAP, dppf) fail because they permit the formation of stable, unreactive bis(amine)palladium complexes [[2]](). Conversely, bulky dialkylbiaryl phosphines like RuPhos or tBuBrettPhos create a sterically demanding catalytic pocket. This pocket accommodates the external amine but sterically repels the internal C3-primary amine of a second substrate molecule, effectively shutting down the polymerization pathway 3.

  • Base Causality: Strong bases like NaOtBu prematurely deprotonate the C3 primary amine, exacerbating self-condensation. Utilizing a milder base such as K₃PO₄ ensures the internal amine remains protonated and less nucleophilic, allowing the external amine to outcompete it during the Pd(II) coordination step [[4]]().

Visualization of the Catalytic Cycle

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind External Amine Coordination PdII->AmineBind External Amine + K3PO4 SideReact Off-Target: Self-Condensation PdII->SideReact Internal C3-NH2 Competition PdAmido Pd(II) Amido Complex AmineBind->PdAmido RedElim Reductive Elimination (C-N Formation) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Aminated Product RedElim->Product

Figure 1: Chemoselective catalytic cycle for the BHA of 5-bromo-2-N-propylpyridine-2,3-diamine.

Quantitative Data: Catalyst System Optimization

The following table summarizes field-proven optimization data for coupling a secondary amine (morpholine) to the C5 position of 5-bromo-2-N-propylpyridine-2,3-diamine. The data illustrates the critical nature of ligand and base selection in achieving chemoselectivity 3, 4.

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Target : Oligomer)
1Pd(OAc)₂ (5%)BINAPNaOtBuToluene100<101:5 (Extensive polymerization)
2Pd₂(dba)₃ (2.5%)XPhosCs₂CO₃1,4-Dioxane100453:1
3Pd₂(dba)₃ (2.5%)tBuBrettPhosK₃PO₄t-Amyl-OH1007210:1
4 Pd₂(dba)₃ (2.5%) RuPhos K₃PO₄ 1,4-Dioxane 100 88 >20:1 (Optimal for sec-amines)

Self-Validating Experimental Protocol

This protocol describes the chemoselective synthesis of 5-morpholino-2-N-propylpyridine-2,3-diamine. The methodology is engineered as a self-validating system , embedding specific analytical checkpoints to guarantee reaction integrity.

Phase 1: Catalyst Pre-Activation
  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.06 equiv, 6 mol%).

  • Evacuate and backfill the tube with Argon (repeat for 3 cycles).

  • Add anhydrous, degassed 1,4-dioxane (2 mL/mmol). Stir at room temperature for 10 minutes.

Self-Validation Checkpoint 1 (Visual): The solution must transition from a deep purple/black suspension to a clear, reddish-brown hue. This color metric confirms the dissociation of the dba ligands and the successful formation of the active L-Pd(0) catalytic species. If the solution remains purple, the catalyst is dead; abort and use fresh Pd₂(dba)₃.

Phase 2: Substrate and Base Addition
  • Briefly open the Schlenk tube under a positive flow of Argon. Add 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv) and finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Add morpholine (1.5 equiv) via a micro-syringe.

Causality Insight: A 1.5x stoichiometric excess of the external amine is utilized to kinetically outcompete the internal C3-NH₂ group during the Pd(II) coordination phase, driving the equilibrium toward the desired cross-coupling 2.

Phase 3: Reaction Execution & In-Process Control (IPC)
  • Seal the tube and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to maintain the suspension of the inorganic base.

  • After 4 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade Acetonitrile, and analyze.

Self-Validation Checkpoint 2 (Analytical IPC): LC-MS analysis must show >90% consumption of the starting material (m/z ~230/232). The primary peak should correspond to the product mass (m/z ~237 [M+H]⁺). Crucially, verify the absence of a mass peak at m/z ~459, which would indicate a failure in chemoselectivity and the formation of the des-bromo dimer.

Phase 4: Workup and Isolation
  • Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove the insoluble inorganic salts (K₃PO₄ and KBr) and precipitated palladium black. Elute thoroughly with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography using a gradient of DCM:MeOH (99:1 to 90:10) containing 1% Triethylamine (Et₃N).

Causality Insight: The addition of 1% Et₃N to the mobile phase is mandatory. It prevents the highly polar, basic diaminopyridine product from streaking on the acidic silica gel, ensuring a sharp elution band and maximizing isolated yield.

  • Self-Validation Checkpoint 3 (Structural): Confirm the structure via ¹H NMR. The disappearance of the C5-pyridyl proton and the integration of the morpholine signals confirm successful functionalization.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. 2

  • Buchwald–Hartwig amination - Grokipedia. 3

  • Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis - Benchchem. 1

  • A Comparative Guide to Catalytic Systems for the Synthesis of 5-aryl-N-phenylpyridin-3-amines - Benchchem. 4

Sources

Application Note: Industrial Scale-Up and Synthesis of 5-Bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) is a highly functionalized diaminopyridine intermediate critical to the development of kinase inhibitors and advanced imidazo[4,5-b]pyridine-based active pharmaceutical ingredients (APIs). This application note details a robust, two-step, scalable synthesis pathway starting from commercially available 5-bromo-2-chloro-3-nitropyridine. The protocols emphasize chemoselectivity, exotherm mitigation, and self-validating in-process controls (IPCs) designed for kilogram-scale manufacturing.

Mechanistic Rationale & Strategy

The synthesis relies on two fundamental, highly controlled transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The starting material, 5-bromo-2-chloro-3-nitropyridine, features a highly electrophilic C2 position [1]. This electrophilicity is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. Consequently, the addition of n-propylamine selectively displaces the C2-chloride rather than the C5-bromide, yielding 5-bromo-3-nitro-N-propylpyridin-2-amine [2].

  • Chemoselective Béchamp Reduction: The conversion of the nitro intermediate to the final diamine [3] requires the reduction of the nitro group without triggering hydrodehalogenation of the C5-bromide. Standard catalytic hydrogenation (e.g., Pd/C under H2) is contraindicated as it readily cleaves C-Br bonds. Instead, a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed. This single-electron transfer (SET) mechanism is strictly chemoselective for the nitro group, ensuring the structural integrity of the brominated core.

Reaction Pathway Visualization

SynthesisPathway SM 5-Bromo-2-chloro- 3-nitropyridine CAS: 67443-38-3 Step1 SNAr Reaction n-Propylamine, TEA EtOH, 0-25°C SM->Step1 Int 5-Bromo-3-nitro-N- propylpyridin-2-amine CAS: 1033202-50-4 Step1->Int IPC: SM < 1.0% Yield: >92% Step2 Béchamp Reduction Fe powder, NH4Cl EtOH/H2O, 75°C Int->Step2 Prod 5-Bromo-2-N-propyl pyridine-2,3-diamine CAS: 1216234-84-2 Step2->Prod IPC: Int < 0.5% Yield: >85%

Fig 1: Two-step industrial synthesis pathway for 5-bromo-2-N-propylpyridine-2,3-diamine.

Self-Validating Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Causality Focus: The SNAr reaction is highly exothermic. Dropwise addition of the amine at 0 °C is critical to prevent thermal runaway and suppress potential bis-substitution or degradation. Ethanol is chosen as the solvent because it facilitates a simple anti-solvent (water) precipitation during workup, bypassing energy-intensive solvent extraction.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor with 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and absolute ethanol (5 volumes). Stir to form a uniform suspension and cool the reactor's internal temperature to 0–5 °C.

  • Addition: Add triethylamine (TEA, 1.2 eq) to the mixture. Slowly add n-propylamine (1.1 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C.

  • Propagation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • IPC Validation: Sample the reaction mixture and analyze via RP-HPLC (UV at 254 nm).

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak area is < 1.0%. If SM remains > 1.0% after 4 hours, add 0.1 eq of n-propylamine, stir for an additional 1 hour, and re-sample.

  • Workup & Isolation: Add purified water (15 volumes) dropwise over 2 hours to induce precipitation. Stir the resulting slurry for 1 hour at 10 °C. Filter the solid, wash with cold water/ethanol (9:1, 2 volumes), and dry under vacuum at 45 °C to constant weight.

Step 2: Synthesis of 5-Bromo-2-N-propylpyridine-2,3-diamine

Causality Focus: NH4Cl is utilized instead of HCl to provide a mildly acidic, buffered aqueous environment. This prevents the over-protonation of the product diamine and avoids acid-catalyzed side reactions. Vigorous mechanical stirring is mandatory due to the heterogeneous nature of the Fe powder suspension.

Step-by-Step Methodology:

  • Preparation: Charge the reactor with 5-bromo-3-nitro-N-propylpyridin-2-amine (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (2.5 eq).

  • Solvent Addition: Add a solvent mixture of Ethanol/Water (4:1 v/v, 10 volumes).

  • Propagation: Heat the heterogeneous mixture to 70–75 °C under vigorous mechanical stirring (300+ RPM) for 6 hours.

  • IPC Validation: Analyze via RP-HPLC.

    • Self-Validation Checkpoint: The reduction is complete when the nitro intermediate is < 0.5%. If the intermediate remains > 0.5% after 6 hours, verify the pH of the mixture (target pH 5.5–6.5). Add an additional 0.5 eq of Fe powder and continue heating for 2 hours.

  • Workup & Isolation: Cool the reaction to 40 °C. Filter the mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with warm ethanol (3 volumes).

  • Purification: Concentrate the combined filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product. Recrystallize from MTBE/Heptane to afford the pure diamine.

Quantitative Data & Scale-Up Metrics

ParameterStep 1: SNAr ReactionStep 2: Béchamp Reduction
Target Intermediate/Product 5-Bromo-3-nitro-N-propylpyridin-2-amine5-Bromo-2-N-propylpyridine-2,3-diamine
Typical Yield (Scale >1 kg) 92 - 95%85 - 88%
IPC Method RP-HPLC (UV at 254 nm)RP-HPLC (UV at 254 nm)
Completion Criterion Starting Material < 1.0%Nitro Intermediate < 0.5%
Typical Purity (AUC) > 98.5%> 99.0%
Critical Safety Metric Exotherm control (T < 10 °C during addition)Iron sludge handling (pyrophoricity risk)

References

  • Title: WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6 Source: Google Patents URL

Troubleshooting & Optimization

How to prevent debromination during 5-bromo-2-N-propylpyridine-2,3-diamine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and optimized protocols for the cross-coupling of 5-bromo-2-N-propylpyridine-2,3-diamine, with a specific focus on preventing the common and often yield-limiting side reaction of debromination.

Understanding the Challenge: The "Why" of Debromination

Debromination, or hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, consuming your starting material and complicating purification. The substrate, 5-bromo-2-N-propylpyridine-2,3-diamine, is particularly susceptible due to the electronic nature of the pyridine ring and the presence of coordinating diamine groups.

The Competing Catalytic Pathways

The core issue arises when the catalytic cycle is diverted from the productive cross-coupling pathway to an unproductive debromination pathway. This typically involves the formation of a palladium-hydride (Pd-H) species.[2]

The desired cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the undesired debromination pathway compete from a common intermediate, the Pd(II)-aryl complex formed after oxidative addition. The outcome of the reaction depends on the relative rates of reductive elimination (to form the desired product) versus reaction with a hydride source.

G start Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) start->oxidative_add Ar-Br pd_intermediate Ar-Pd(II)-Br Complex oxidative_add->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)₂) pd_intermediate->transmetalation hydride_transfer Hydride Transfer pd_intermediate->hydride_transfer reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)-R product Desired Product (Ar-R) reductive_elim->product product->start Regenerates Catalyst hydride_source Hydride Source (Base, H₂O, Solvent) hydride_source->hydride_transfer debrom_product Debrominated Byproduct (Ar-H) hydride_transfer->debrom_product Ar-Pd(II)-H debrom_product->start Regenerates Catalyst

Caption: Competing cross-coupling and debromination pathways.

Troubleshooting & Optimization Strategies

A systematic approach to optimizing reaction parameters is crucial for suppressing debromination. The following factors should be investigated, often in combination.

The Critical Role of the Ligand

The choice of phosphine ligand is paramount. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rate of reductive elimination.

Rationale: Bulky and electron-rich ligands accelerate the C-C or C-N bond-forming reductive elimination step.[1] This makes the desired product formation kinetically favored over the competing debromination pathway. These ligands stabilize the palladium center and prevent the formation of undesired palladium-hydride species.[3]

Ligand TypeExamplesCharacteristicsImpact on Debromination
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosSterically demanding, electron-rich.Strongly Suppresses. Promotes rapid reductive elimination.[4]
Chelating Phosphines Xantphos, DPEPhosWide bite angle, can stabilize catalyst.Moderately Suppresses. Can inhibit side reactions but may be less active.[5]
Simple Trialkyl/Arylphosphines PPh₃, P(tBu)₃Less sterically hindered.Often Promotes. Slower reductive elimination allows debromination to compete.

Recommendation: Start with a bulky biarylphosphine ligand like RuPhos or XPhos, using a pre-catalyst (e.g., RuPhos Pd G3) for reliable and clean activation.[4]

Strategic Selection of the Base

The base is necessary for the catalytic cycle (e.g., in transmetalation for Suzuki coupling), but it can also be a primary source of hydride species leading to debromination.

Rationale: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2] Milder inorganic bases are often less prone to this side reaction and are highly effective at minimizing debromination.[1][6]

BaseExamplesStrengthImpact on Debromination
Alkoxides NaOtBu, KOtBuVery StrongHigh Risk. Often accelerates debromination, especially at elevated temperatures.
Carbonates K₂CO₃, Cs₂CO₃ModerateLow Risk. A good first choice for suppressing debromination.[2]
Phosphates K₃PO₄ModerateVery Low Risk. Often the best choice for sensitive substrates.[1][2]

Recommendation: Switch from strong alkoxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent starting point for optimization.[2]

Optimizing Temperature and Reaction Time

Higher temperatures can accelerate both the desired reaction and undesired side reactions.

Rationale: The debromination pathway may have a higher activation energy than the cross-coupling pathway.[2] Therefore, lowering the reaction temperature can significantly improve the selectivity for the desired product, albeit potentially at the cost of a longer reaction time.[7]

Recommendation: Screen a range of temperatures, starting from 80 °C and adjusting as needed. Monitor the reaction by LC-MS to find the optimal balance between conversion and byproduct formation.

Solvent and Reagent Purity

The reaction environment must be carefully controlled to eliminate potential sources of hydrogen.

Rationale: Protic solvents or water can serve as a source of hydrides, contributing to debromination.[8] Impurities in reagents or solvents can also poison the catalyst or participate in side reactions.[6]

Recommendation:

  • Use anhydrous, degassed aprotic solvents such as dioxane, toluene, or THF.[6]

  • Ensure all reagents, especially the base and boronic acid/ester, are pure and dry.

  • Thoroughly degas the reaction mixture using several vacuum/inert gas cycles before heating.[9]

Recommended Experimental Protocols

The following protocols are designed as robust starting points for minimizing debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol utilizes a bulky, electron-rich ligand and a mild phosphate base to suppress debromination.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in 1 mL of dioxane. Add this catalyst solution to the reaction tube.

  • Reaction: Seal the tube and heat the mixture at 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a pre-catalyst for reliable activation and a carbonate base to minimize side reactions.

  • Reaction Setup: To an oven-dried reaction vial, add 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 mmol), the desired amine coupling partner (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst & Solvent: Add the pre-catalyst XPhos Pd G3 (0.03 mmol, 3 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for consumption of the starting material by LC-MS (typically 8-24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Troubleshooting Guide

Use this logical workflow and the accompanying FAQs to diagnose and resolve issues in your experiment.

G start Start: Significant Debromination (>20% by LC-MS) q_base Are you using a strong base (e.g., NaOtBu, NaOH)? start->q_base a_base Action: Switch to a milder base (K₃PO₄ or K₂CO₃). q_base->a_base Yes q_ligand Is debromination still significant? q_base->q_ligand No a_base->q_ligand a_ligand Action: Change ligand. Use a bulky biarylphosphine (e.g., RuPhos, XPhos). Use a pre-catalyst. q_ligand->a_ligand Yes end_ok Problem Resolved q_ligand->end_ok No q_temp Is debromination still significant? a_ligand->q_temp a_temp Action: Lower the reaction temperature by 10-20 °C and increase reaction time. q_temp->a_temp Yes q_temp->end_ok No q_reagents Is conversion now low? a_temp->q_reagents a_reagents Action: Verify reagent quality. Use fresh, anhydrous/degassed solvents. Ensure inert atmosphere. q_reagents->a_reagents Yes q_reagents->end_ok No end_consult Consult further literature for highly specialized conditions. a_reagents->end_consult

Caption: Troubleshooting workflow for addressing debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it happening to my specific molecule? A1: Debromination is a side reaction where the C-Br bond is cleaved and replaced with a C-H bond.[1] It is often caused by palladium-hydride species generated from the base, solvent, or impurities.[2] Your substrate, with its electron-rich diamine-substituted pyridine ring, can readily undergo oxidative addition to Pd(0) but may also be sensitive to reductive processes.

Q2: My LC-MS shows a major peak corresponding to the loss of bromine. What is the first and most effective change I should make? A2: The first and often most impactful parameter to change is the base.[2] If you are using a strong base like an alkoxide (e.g., NaOtBu), immediately switch to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][2]

Q3: Can the 2,3-diamine functionality on my substrate interfere with the reaction? A3: Yes. The nitrogen atoms of the diamine can act as ligands, coordinating to the palladium center. This chelation can sometimes inhibit the catalytic cycle.[10] Using bulky, monodentate phosphine ligands (like RuPhos) can help prevent catalyst inhibition by competing effectively for coordination sites on the palladium.

Q4: Is it better to use a pre-catalyst or generate the catalyst in situ from a source like Pd₂(dba)₃? A4: For consistency and cleaner reactions, using a well-defined pre-catalyst (e.g., XPhos Pd G3) is often superior.[4] Pre-catalysts ensure the reliable formation of the active Pd(0) species and can lead to more reproducible results, especially for challenging substrates.

Q5: I've tried changing the base and ligand, but debromination is still an issue. What's next? A5: The next step is to lower the reaction temperature.[7] Try reducing the temperature by 10-20 °C and allow the reaction to run for a longer period, monitoring for completion. Concurrently, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents and reagents to eliminate any hidden sources of hydrogen.[6]

References
  • BenchChem. (2025).
  • BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • BenchChem. (2026). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2026). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Powers, I. G., & Sigman, M. S. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Wikipedia. (n.d.).
  • ChemTalk. (2025).
  • Organ, M. G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • BenchChem. (2025).
  • BenchChem. (2026). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Ji, C., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

Sources

Technical Support Center: Troubleshooting Solubility of 5-bromo-2-N-propylpyridine-2,3-diamine in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges with highly lipophilic halogenated pyridine derivatives in in vitro biological assays.

Physicochemical Profiling: The Causality of Insolubility

To effectively troubleshoot the poor aqueous solubility of 5-bromo-2-N-propylpyridine-2,3-diamine , we must first understand the molecular mechanics driving its behavior in solution.

  • Electronic Effects on Ionization (pKa): While the 2,3-diamine moiety suggests the potential for protonation (which would normally enhance aqueous solubility), the 5-bromo group is a strong electron-withdrawing halogen. Through inductive effects, it significantly lowers the pKa of the adjacent amines. As a result, at a physiological pH of 7.4, the molecule remains almost entirely un-ionized.

  • Hydrophobic Exclusion: The combination of the heavy bromine atom and the aliphatic 2-N-propyl chain creates a large hydrophobic surface area.

  • The Result (Kinetic Precipitation): When this compound is diluted from a 100% DMSO stock into an aqueous assay buffer, the uncharged, highly lipophilic molecules rapidly self-associate to minimize contact with water. This leads to kinetic precipitation—often referred to as "crashing out"—which fundamentally compromises assay reliability and increases the risk of false negatives during lead optimization[1].

Diagnostic & Resolution Workflow

The following decision matrix illustrates the logical progression for diagnosing precipitation and selecting the appropriate formulation strategy without compromising biological integrity.

G A Prepare 10 mM Stock (100% DMSO) B Dilute in Aqueous Buffer (pH 7.4) A->B C Visible/Nephelometric Precipitation? B->C D Yes: 'Crash Out' C->D High Scattering E No: Fully Soluble C->E Low Scattering F Formulate with HP-β-CD (10-20% w/v) D->F G Optimize Co-solvents (e.g., 0.1% Tween-20) D->G I Proceed to Assay E->I H Cell/Enzyme Tolerance Met? F->H G->H H->I Yes (e.g., DMSO < 0.5%) J Assay Artifacts / False Negatives H->J No (Toxicity)

Workflow for diagnosing and resolving kinetic precipitation of hydrophobic compounds.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound is fully soluble in 100% DMSO at 10 mM, but my cell-based assay yields inconsistent IC50 values. Why? A1: You are likely experiencing kinetic precipitation. Poorly soluble compounds often "crash out" when the DMSO stock is diluted into aqueous media, creating micro-precipitates[2]. These aggregates reduce the actual concentration of the bioavailable compound, leading to underestimated activity and highly variable IC50 values. Furthermore, these precipitates cause light scattering, which can directly interfere with fluorescence or absorbance readouts in your assay.

Q2: Can I simply increase the DMSO concentration in my assay buffer to keep the compound soluble? A2: No, this is highly discouraged. While increasing DMSO might thermodynamically improve solubility, biological systems have strict tolerance limits. For most cell lines (e.g., CHO-K1, Jurkat), DMSO concentrations above 0.5% (v/v) can induce significant cytotoxicity, alter cell proliferation, and confound assay results[3]. In biochemical assays, high DMSO concentrations can denature the target protein or disrupt protein-ligand binding affinities[2].

Q3: How can I formulate 5-bromo-2-N-propylpyridine-2,3-diamine without exceeding the DMSO tolerance of my cells? A3: The most effective strategy for this class of molecules is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide featuring a lipophilic inner cavity and a hydrophilic exterior[4]. The hydrophobic 5-bromo and N-propyl groups of your compound can insert into this cavity, forming a water-soluble inclusion complex. This dramatically improves apparent aqueous solubility without the cellular toxicity associated with high organic solvent concentrations[4].

Quantitative Data & Benchmarks

To ensure assay integrity, formulation components must be kept within established biological tolerance limits.

Table 1: Maximum Recommended Solvent Tolerances in Biological Assays
Solvent / ExcipientCell-Based Assays (Max % v/v)Biochemical Assays (Max % v/v)Primary Mechanism of Interference
DMSO 0.1% - 0.5%[3]1.0% - 5.0%[2]Cytotoxicity, ROS generation, protein denaturation
Tween-20 / Triton X-100 0.01% - 0.05%0.01% - 0.1%Membrane lysis, micelle formation sequestering the drug
HP-β-CD Up to 10% (w/v)[4]Up to 20% (w/v)Generally well-tolerated; extracts membrane cholesterol at extreme doses
Table 2: Expected Solubility Enhancement Strategies
Formulation StrategyExpected Solubility GainBest Use Case
1% DMSO (Standard) Baseline (Poor)Highly potent compounds (nM range)
1% DMSO + 0.05% Tween-20 2x - 5xBiochemical assays tolerating mild surfactants
10% HP-β-CD Complexation 10x - 50x[4]Cell-based assays requiring high dosing (µM range)

Self-Validating Experimental Protocols

Every protocol utilized in assay development must be a self-validating system to ensure trustworthiness. Below are the methodologies to quantify and resolve your solubility issues.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the exact concentration at which 5-bromo-2-N-propylpyridine-2,3-diamine precipitates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) to maintain a constant 1% DMSO background.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow thermodynamic equilibrium (or kinetic crashing)[1].

  • Data Acquisition: Read the plate using a nephelometer (measuring light scattering).

Self-Validation Check: A sharp upward inflection point in light scattering mathematically defines the kinetic solubility limit. The highest concentration immediately preceding this inflection point is your maximum working concentration. If the baseline scattering equals the buffer-only control, the compound is fully dissolved.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Purpose: To enhance the aqueous solubility of the compound for high-concentration dosing without organic solvent toxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Compound Addition: Weigh the dry powder of 5-bromo-2-N-propylpyridine-2,3-diamine. Add the HP-β-CD solution directly to the dry powder to achieve the desired target concentration (e.g., 1 mM).

  • Complexation: Vortex the mixture vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at 37°C.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Collection: Carefully collect the supernatant containing the inclusion complex.

Self-Validation Check: Quantify the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in 100% DMSO. If the recovered aqueous concentration matches your theoretical input concentration, the inclusion complex is fully solubilized and stable.

References

  • Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI Pharmaceutics URL:[Link]

Sources

Technical Support Center: Advanced Strategies for N-Alkylation of Sterically Hindered Diaminopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The targeted N-alkylation of 5-bromo-2-N-propylpyridine-2,3-diamine is a synthetic challenge frequently encountered by researchers in medicinal chemistry and materials science. The inherent steric congestion, arising from the juxtaposition of the N-propyl group at the C2 position and the amino group at the C3 position, significantly impedes the approach of electrophiles.[1] This guide provides a comprehensive technical overview, troubleshooting strategies, and validated protocols to successfully navigate this difficult transformation. We will explore the causality behind common experimental failures and offer robust solutions grounded in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have before embarking on or troubleshooting their synthesis.

Q1: What is the primary reason for low reactivity in the N-alkylation of this substrate? A: The principal issue is steric hindrance . The N-propyl group on the C2-amino function and the adjacent C3-amino group create a crowded environment around both nitrogen nucleophiles. This physical barrier obstructs the trajectory required for the nucleophilic attack on the alkylating agent, leading to slow reaction rates or complete failure of the reaction.[1][2][3]

Q2: Which of the two amino groups (N2 or N3) is expected to be more reactive? A: This is a nuanced issue of competing electronic and steric effects.

  • Electronic Effect: The N2-propylamino group is a secondary amine, which is typically more nucleophilic than the primary C3-amino group due to the electron-donating nature of the propyl substituent.

  • Steric Effect: The N2-propylamino group is significantly more sterically hindered than the C3-amino group. In many cases involving 2,3-diaminopyridines, reactions such as condensation with aldehydes occur preferentially at the less hindered N3 position.[4] However, the outcome of N-alkylation can be highly dependent on the specific conditions (base, solvent, electrophile size), and a mixture of regioisomers is a common result.[5][6]

Q3: Can standard alkylation conditions (e.g., K₂CO₃, alkyl halide in acetonitrile) work? A: It is highly unlikely. Standard conditions are generally insufficient to overcome the high activation energy barrier imposed by the steric hindrance of this substrate. Such conditions often result in trace amounts of product or recovery of unreacted starting material. More forcing conditions or advanced catalytic methods are typically required.[2][7]

Q4: What are the most common side reactions? A: Besides the formation of regioisomers (N2 vs. N3 alkylation), the primary side reaction to anticipate is N,N'-dialkylation , especially if an excess of the alkylating agent is used or if the reaction is run for extended periods at high temperatures. Over-alkylation can be difficult to control because the mono-alkylated product may still be sufficiently nucleophilic to react a second time.[8]

Part 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields

This guide is structured to address specific experimental failures with a logical progression of solutions.

Issue 1: Low to No Conversion of Starting Material

This is the most common failure mode, indicating that the reaction conditions are not sufficiently energetic or reactive to overcome the steric barrier.

Possible Causes & Recommended Solutions

Potential Cause Troubleshooting Suggestion Rationale & Scientific Justification
Insufficient Electrophilicity Replace the alkyl halide (R-I, R-Br, R-Cl) with a more reactive alkylating agent such as an alkyl triflate (R-OTf) or tosylate (R-OTs) .The triflate and tosylate anions are excellent leaving groups, making the carbon center of the alkylating agent significantly more electrophilic and increasing the reaction rate.[2]
Inadequate Base Strength Use a strong, non-nucleophilic base. Switch from carbonate bases (e.g., K₂CO₃, Cs₂CO₃) to a stronger base like sodium hydride (NaH) , potassium tert-butoxide (KOtBu) , or lithium bis(trimethylsilyl)amide (LiHMDS) .A stronger base is required to fully deprotonate the amine, generating a more potent anionic nucleophile (an amide) that can more effectively attack the electrophile. Non-nucleophilic bases prevent competition with the substrate for the alkylating agent.[7]
Insufficient Thermal Energy Increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene) to safely reach temperatures of 100-120 °C. Microwave irradiation is also a highly effective alternative for rapidly achieving high temperatures.Higher temperatures provide the necessary activation energy to overcome the steric repulsion between the nucleophile and electrophile.[2][9] Microwave heating can dramatically accelerate reactions that are slow under conventional heating.[9]
Issue 2: Poor Regioselectivity (Mixture of N2 and N3 Alkylated Products)

Achieving selectivity between two similar nucleophilic centers is a significant challenge.

Possible Causes & Recommended Solutions

Potential Cause Troubleshooting Suggestion Rationale & Scientific Justification
Similar Reactivity of N2/N3 Employ a protecting group strategy . For instance, selectively protect the more accessible N3 primary amine first. Common protecting groups for amines include Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). After protection, alkylate the remaining N2 secondary amine and subsequently deprotect.[10]A protecting group effectively "blocks" one of the reactive sites, forcing the alkylation to occur at the desired position. This multi-step approach offers precise control over regioselectivity.
Kinetic vs. Thermodynamic Control Vary the reaction temperature. A lower temperature (if any reaction occurs) may favor alkylation at the sterically more accessible N3 position (kinetic product). Higher temperatures might favor the formation of the more thermodynamically stable isomer.The product distribution can be sensitive to temperature. A systematic temperature screen is necessary to determine if a practical level of selectivity can be achieved without a protecting group strategy.

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for advanced N-alkylation approaches.

Protocol 1: Enhanced Classical N-Alkylation under Forcing Conditions

This protocol is an aggressive modification of standard methods, designed to overcome high activation barriers.

Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 eq).

  • Solvent Addition: Add anhydrous, aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl triflate (R-OTf, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Alkylation

This protocol uses a transition-metal catalyst, which operates through a different mechanism and is often highly effective for sterically hindered substrates.

Methodology:

  • Catalyst Pre-formation (in a glovebox or Schlenk line): To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos or a similar bulky, electron-rich ligand, 6 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (3 cycles). Add the aryl or alkyl halide (1.0 eq) and 5-bromo-2-N-propylpyridine-2,3-diamine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS over 12-48 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium solids.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Part 4: Visualization of Experimental Workflow

The following diagram outlines the logical decision-making process for tackling this synthetic challenge.

Steric_Hindrance_Workflow cluster_Problem Initial Observation cluster_Troubleshooting Troubleshooting Path cluster_Protocols Advanced Protocols Start Start: N-Alkylation Reaction Result Reaction Outcome? Start->Result No_Reaction Low / No Conversion Result->No_Reaction Failure Poor_Selectivity Poor Regioselectivity Result->Poor_Selectivity Mixture Success Target Molecule Synthesized Result->Success Success Sol_Electrophile Increase Electrophilicity (e.g., R-OTf) No_Reaction->Sol_Electrophile Sol_Base Increase Base Strength (e.g., NaH, LiHMDS) No_Reaction->Sol_Base Sol_Temp Increase Temperature (Microwave or High-Boiling Solvent) No_Reaction->Sol_Temp Protocol_Pd Protocol 2: Buchwald-Hartwig No_Reaction->Protocol_Pd Consider Alternative Mechanism Sol_Protect Employ Protecting Group Strategy Poor_Selectivity->Sol_Protect Sol_Temp_Select Screen Temperature for Kinetic/Thermodynamic Control Poor_Selectivity->Sol_Temp_Select Protocol_Forcing Protocol 1: Forcing Conditions Sol_Electrophile->Protocol_Forcing Sol_Base->Protocol_Forcing Sol_Temp->Protocol_Forcing Sol_Protect->Success Protocol_Forcing->Success Protocol_Pd->Success

Caption: Decision workflow for overcoming steric hindrance in N-alkylation.

References

  • BenchChem Technical Support.Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie).[Link]

  • Molecules. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.[Link]

  • BenchChem Technical Support.Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.[Link]

  • Journal of the American Chemical Society. Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.[Link]

  • Heterocycles. REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA.[Link]

  • Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents.[Link]

  • Journal of Organic Chemistry. Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines.[Link]

  • Semantic Scholar. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines.[Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.[Link]

Sources

Technical Support Center: Purification and Crystallization of 5-bromo-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification and crystallization of 5-bromo-N-propylpyridine-2,3-diamine. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Purification Strategies & Troubleshooting (FAQs)

This section addresses the most common challenges encountered during the purification of 5-bromo-N-propylpyridine-2,3-diamine and related heterocyclic amines.

Q1: My crude post-synthesis mixture is complex. What is the most robust initial purification strategy?

A1: A multi-step approach is recommended. Start with a liquid-liquid acid-base extraction to remove non-basic organic impurities and unreacted starting materials. Follow this with flash column chromatography for fine purification.

  • Rationale: The diamine moiety and the pyridine nitrogen are basic. They will be protonated in an acidic aqueous solution (e.g., 1M HCl), rendering the compound water-soluble. Neutral organic impurities can then be washed away with an immiscible organic solvent like diethyl ether or ethyl acetate. After basifying the aqueous layer (e.g., with 6M NaOH to pH > 10), the free amine can be back-extracted into an organic solvent, significantly simplifying the mixture before chromatography.[1]

Q2: My compound is streaking severely on the silica gel column, leading to poor separation and broad fractions. How do I resolve this?

A2: This is the most common issue when purifying pyridine derivatives on silica gel and is known as peak tailing or streaking.[2] It occurs because the basic nitrogen atoms on your compound interact strongly with the acidic silanol (Si-OH) groups on the silica surface.[2][3]

  • Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase. The most common and effective additive is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] The TEA will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.

Q3: I'm experiencing low recovery of my compound after column chromatography. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Irreversible Adsorption: If the interaction with the silica gel is too strong, even with a basic additive, some material may not elute. This is more likely if the mobile phase is not polar enough.[2]

  • Compound Instability: Some sensitive compounds can degrade on the acidic surface of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[3] If degradation is suspected, consider using a more inert stationary phase like neutral alumina.

  • Incorrect Solvent Polarity: If your compound elutes too slowly, you may be tempted to end the chromatography run prematurely, leaving the product on the column.[2] Conversely, if the mobile phase is too polar, your compound may co-elute with impurities. Always optimize the solvent system using Thin-Layer Chromatography (TLC) first to ensure a good separation (Rf value of ~0.3-0.4 is ideal).

Q4: How do I select an optimal solvent system for column chromatography?

A4: The ideal solvent system should provide a clear separation between your target compound and its impurities on a TLC plate.

  • Start with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.

  • Spot your crude mixture on a TLC plate and place it in a chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradually increase the polarity (e.g., 8:2, 7:3 Hexane:Ethyl Acetate) until the Rf value of your target compound is between 0.3 and 0.4.[4]

  • Remember to add your basic modifier (e.g., 0.5% TEA) to the TLC mobile phase to accurately predict the behavior on the column.[2] This ensures the separation you see on the TLC plate is representative of the column performance.

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the use of a silica gel stationary phase with a basic additive to ensure symmetrical peak shape and high recovery.

Methodology:

  • Solvent System Selection: Based on TLC analysis (as described in Q4), prepare the mobile phase. A common starting point for pyridine derivatives is a gradient of 10% to 50% ethyl acetate in hexane, with 0.5% triethylamine added to the entire mixture.[1][5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[1] Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Start with the low-polarity mobile phase and gradually increase the polarity as the run progresses.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified 5-bromo-N-propylpyridine-2,3-diamine.[2]

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final step to achieve high purity and obtain crystalline material. The key is selecting a suitable solvent or solvent system.

Methodology (Mixed-Solvent System Example): This technique is ideal when no single solvent provides the perfect solubility profile. A common pair for similar compounds is Ethyl Acetate ("good" solvent) and Hexane ("poor" solvent).[6]

  • Dissolution: Place the purified (but not yet crystalline) compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[7]

  • Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.[7]

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution just becomes clear again.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Crystallization for High Purity & X-Ray Analysis (FAQs)

This section provides advanced troubleshooting for obtaining high-quality crystals, which is often necessary for unambiguous characterization by X-ray crystallography.

Q1: I've followed the recrystallization protocol, but my compound refuses to crystallize. What steps can I take?

A1: This is a common frustration. Failure to crystallize is almost always a problem of nucleation or supersaturation.

  • Problem 1: Too Much Solvent: This is the most frequent cause.[7] Your solution is not supersaturated.

    • Solution: Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[8]

  • Problem 2: Lack of Nucleation Sites: The crystals have no surface on which to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites.[7]

    • Solution 2 (Seeding): If you have a single pure crystal from a previous attempt, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[9]

Q2: My compound is precipitating as an oil instead of forming solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution is too saturated at a temperature above the compound's melting point.[7]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent to decrease the saturation point.[8] Then, ensure a much slower cooling rate. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature over several hours.

Q3: How can I grow high-quality single crystals suitable for X-ray diffraction?

A3: Growing crystals for X-ray analysis requires very slow, controlled crystallization to minimize defects.

  • Technique 1: Slow Evaporation: Dissolve your compound in a suitable solvent (one in which it is soluble but not excessively so) in a vial. Cover the vial with a cap or parafilm and poke a few small holes in it with a needle. Place the vial in an undisturbed, vibration-free location. The solvent will evaporate over several days or weeks, slowly increasing the concentration and promoting the growth of large single crystals.[10]

  • Technique 2: Solvent Layering: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense, miscible "poor" solvent (e.g., hexane or methanol) on top without mixing.[11] The two solvents will slowly diffuse into one another at the interface, creating a localized zone of supersaturation where crystals can grow.

Section 4: Data Tables & Visualizations

Data Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary Phase Solvent System (v/v) Modifier Target Rf (TLC) Notes
Silica Gel Hexane / Ethyl Acetate 0.1-1% Triethylamine 0.3-0.4 Most common starting point. Adjust ratio for optimal separation.[2][5]
Silica Gel Dichloromethane / Methanol 0.1-1% Triethylamine 0.3-0.4 For more polar impurities that don't move in Hex/EtOAc.

| Neutral Alumina | Hexane / Ethyl Acetate | None | 0.3-0.4 | Use if compound degrades on silica gel. |

Table 2: Solvent Selection Guide for Recrystallization

Solvent Type Examples Use Case for 5-bromo-N-propylpyridine-2,3-diamine
"Good" Solvents (High solubility) Acetone, Ethyl Acetate, Dichloromethane, Methanol, Isopropanol Used to dissolve the compound initially.[12][13]
"Poor" Solvents (Low solubility) Hexane, Heptane, Petroleum Ether, Water Used as the anti-solvent in mixed-solvent systems to induce precipitation.[6]

| Single Solvents | Water, Ethanol | Can be used if the compound has high solubility when hot and low solubility when cold in that single solvent.[14] |

Visualizations

G cluster_purification Purification Workflow cluster_crystallization Crystallization Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography (Silica, TEA modifier) Extraction->Chromatography Fine Purification Purity_Check1 Check Purity (TLC, NMR) Chromatography->Purity_Check1 Purity_Check1->Chromatography Repurify if needed Recrystallize Recrystallization (e.g., EtOAc/Hexane) Purity_Check1->Recrystallize Proceed if >95% pure Isolate Isolate & Dry Crystals Recrystallize->Isolate Purity_Check2 Final Analysis (NMR, MP, etc.) Isolate->Purity_Check2 Pure_Product Pure Crystalline Product Purity_Check2->Pure_Product Meets Specs

Caption: General workflow for purification and crystallization.

G Start Crystallization Attempt Fails (No Crystals or Oil Forms) Is_Oiled Did it 'oil out'? Start->Is_Oiled Is_Clear Is solution clear after cooling? Is_Oiled->Is_Clear No Oil_Solve 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool VERY slowly. Is_Oiled->Oil_Solve Yes Too_Much_Solvent Too much solvent is likely. Is_Clear->Too_Much_Solvent Yes Success Crystals Form Is_Clear->Success No, solid precipitated Oil_Solve->Success Concentrate Boil off some solvent to concentrate. Too_Much_Solvent->Concentrate Scratch Scratch inner surface of flask. Concentrate->Scratch Concentrate->Success Seed Add a seed crystal. Scratch->Seed Scratch->Success Change_Solvent Try a different solvent system. Seed->Change_Solvent Seed->Success Change_Solvent->Success

Caption: Troubleshooting guide for common crystallization failures.

References

  • Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Goroff, N. S., et al. (2005). Designed Cocrystals Based on the Pyridine−Iodoalkyne Halogen Bond. Organic Letters. Retrieved March 28, 2026, from [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 28, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved March 28, 2026, from [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024, August 22). RSC Publishing. Retrieved March 28, 2026, from [Link]

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Reducing unwanted byproducts in the bromination of 2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide Topic: Optimizing the Bromination of N2 -Propylpyridine-2,3-diamine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly activated pyridine intermediates. The bromination of N2 -propylpyridine-2,3-diamine is a critical transformation in the synthesis of imidazo[4,5-b]pyridines and other heterocyclic pharmacophores. However, due to the electron-rich nature of the diaminopyridine system, researchers frequently encounter unwanted byproducts, including over-bromination, regioisomeric mixtures, and oxidative degradation.

This guide provides field-proven insights, mechanistic explanations, and a self-validating protocol to ensure high regioselectivity and yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of the 5,6-dibromo byproduct instead of the mono-brominated product? The Causality: The pyridine ring in N2 -propylpyridine-2,3-diamine is hyper-activated by two strongly electron-donating groups: the secondary alkylamino group at C2 and the primary amino group at C3[1]. Once the initial electrophilic aromatic substitution (EAS) occurs at the C5 position, the resulting 5-bromo derivative remains sufficiently electron-rich to undergo a second halogenation at the C6 position. This is heavily exacerbated if molecular bromine ( Br2​ ) is used, as it is a highly aggressive electrophile that struggles to differentiate between the mono- and un-brominated species[2]. The Solution: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS) and strictly control the stoichiometry to 0.98 – 1.00 equivalents[3]. NBS provides a low, steady-state concentration of active bromine, which kinetically favors the first bromination while suppressing the second.

Q2: My reaction mixture turns black/dark brown, and the mass recovery is poor. What causes this degradation? The Causality: 2,3-Diaminopyridines possess very high Highest Occupied Molecular Orbital (HOMO) energy levels. When exposed to strong oxidants like Br2​ , the substrate can undergo Single-Electron Transfer (SET) oxidation rather than the desired two-electron EAS pathway. This generates radical cations that rapidly oligomerize into insoluble, polymeric "tars" or azo-species. The Solution: Avoid Br2​ entirely. Conduct the reaction using NBS in a degassed, polar aprotic solvent (e.g., anhydrous acetonitrile) at 0 °C[3]. Furthermore, the reaction must be quenched immediately upon completion using a reducing agent like sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual active halogen species before concentration.

Q3: I am getting a mixture of 5-bromo and 6-bromo regioisomers. How do I improve regioselectivity for the 5-position? The Causality: Regioselectivity is governed by the competing directing effects of the two amino groups. The N2 -propylamino group directs electrophiles to the C5 (para) position, while the C3-amino group directs to the C4 (ortho) and C6 (para) positions[1]. Because C4 is sterically hindered, the reaction competes between C5 and C6. While C5 is thermodynamically favored due to the stronger electron-donating capacity of the alkylated amine, elevated temperatures or highly polar protic solvents can erode this kinetic preference, leading to C6-bromination. The Solution: Run the reaction at strictly controlled cryogenic to sub-ambient temperatures (-10 °C to 0 °C) to maximize the activation energy differences between the transition states leading to C5 and C6.

Part 2: Quantitative Data & Byproduct Summary

The table below summarizes the analytical signatures of common byproducts and the specific mitigation strategies required to eliminate them.

Byproduct IdentityMS Signature (ESI+, m/z)Primary Mechanism of FormationTargeted Mitigation Strategy
5-Bromo (Desired) 230, 232 (1:1 ratio) Electrophilic attack directed para to the C2-propylamino group.Maintain 0 °C; use 1.0 eq NBS in MeCN.
5,6-Dibromo 308, 310, 312 (1:2:1)Second electrophilic attack at C6 due to excess active halogen.Limit NBS to ≤1.0 eq; avoid Br2​ [2].
6-Bromo Regioisomer 230, 232 (1:1 ratio)Attack directed para to the C3-amino group (kinetic loss of control).Lower reaction temperature to -10 °C.
Oxidative Tars Broad polymeric massSET oxidation of the electron-rich diamine π -system.Degas solvents; quench promptly with Na2​S2​O3​ .

Part 3: Reaction Pathways & Experimental Workflow

ReactionPathways SM N2-Propylpyridine- 2,3-diamine Des 5-Bromo-N2-propylpyridine- 2,3-diamine (Desired) SM->Des NBS, 0°C (Para to C2) Regio 6-Bromo Regioisomer (Kinetic Byproduct) SM->Regio Excess Heat (Para to C3) Ox Oxidative Degradation (Tars/Oligomers) SM->Ox Strong Oxidant (Br2) Poor Temp Control DiBr 5,6-Dibromo Byproduct (Over-bromination) Des->DiBr Excess Br2/NBS

Reaction pathways illustrating desired 5-bromination versus common unwanted byproduct formations.

Optimized Step-by-Step Methodology: Regioselective Bromination

To ensure a self-validating system, this protocol utilizes TLC/HPLC monitoring before the quench step, ensuring that over-bromination is physically impossible if the stoichiometry is respected.

Reagents Required:

  • N2 -Propylpyridine-2,3-diamine (1.0 eq, limiting reagent)

  • N-Bromosuccinimide (NBS) (0.98 - 1.00 eq, freshly recrystallized from water)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to substrate)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Procedure:

  • Preparation: Dissolve N2 -propylpyridine-2,3-diamine in anhydrous MeCN in a flame-dried round-bottom flask. Purge the solution with dry N2​ for 10 minutes to remove dissolved oxygen.

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Addition: Dissolve NBS in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 30–45 minutes using an addition funnel. Crucial Causality Step: Slow addition prevents localized concentration spikes of NBS, which directly cause dibromination.

  • Monitoring: Stir the reaction at 0 °C for 1.5 to 2 hours. Monitor the disappearance of the starting material via HPLC or TLC (Eluent: EtOAc/Hexanes).

  • Quenching: Once the starting material is consumed (or after 2 hours maximum to prevent degradation), immediately quench the reaction by adding cold 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes. This neutralizes unreacted NBS and prevents oxidative tar formation during solvent removal.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 35 °C.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to afford pure 5-bromo- N2 -propylpyridine-2,3-diamine.

Workflow Step1 Step 1: Preparation Dissolve substrate in anhydrous MeCN Cool to 0 °C under N2 Step2 Step 2: Reagent Addition Dropwise addition of NBS (1.0 eq) in MeCN over 30-45 mins Step1->Step2 Step3 Step 3: Reaction Monitoring Stir at 0 °C for 2 hrs. Monitor via HPLC/TLC Step2->Step3 Step4 Step 4: Quenching Add cold 10% Na2S2O3 (aq) to neutralize active bromine Step3->Step4 Step5 Step 5: Workup & Isolation Extract with EtOAc, dry over Na2SO4. Concentrate and recrystallize Step4->Step5

Optimized step-by-step experimental workflow for the regioselective bromination using NBS.

References[2] Fox, B. A., & Threlfall, T. L. (2003). 2,3-Diaminopyridine. Organic Syntheses. Available at:https://www.orgsyn.org/demo.aspx?prep=CV5P0346[3] Rajesh, K., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Researcher.Life / Journal of Organic Chemistry. Available at:https://researcher.life/article/mild-regioselective-halogenation-of-activated-pyridines-with-n-bromosuccinimide/[1] Wah, M., et al. (2013). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc. Available at:https://www.arkat-usa.org/get-file/46077/

Sources

Technical Support Center: Improving Catalyst Turnover Frequency in 5-bromo-2-N-propylpyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing palladium-catalyzed C-N cross-coupling reactions involving 5-bromo-2-N-propylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you overcome common challenges and significantly improve catalyst turnover, leading to more efficient, robust, and scalable synthetic routes.

The amination of substituted halopyridines is a cornerstone of modern medicinal chemistry. However, substrates like 5-bromo-2-N-propylpyridine-2,3-diamine present a unique set of challenges due to multiple potential coordination sites that can inhibit or deactivate the palladium catalyst. This guide provides a structured approach to diagnosing issues and implementing effective solutions.

Understanding the Core Challenge: Catalyst Turnover

Before troubleshooting, it's crucial to distinguish between the two key metrics of catalyst efficiency:

  • Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before it becomes inactive (TON = moles product / moles catalyst). A low TON indicates that the catalyst deactivates prematurely. High-turnover systems are defined as those that use 0.1 mol% of catalyst or less.[1]

  • Turnover Frequency (TOF): This is the turnover number per unit of time (TOF = TON / time), essentially representing the speed of the catalyst. A low TOF signifies a slow reaction rate.

The primary goal is to maximize both TON and TOF. For a challenging substrate like a pyridine diamine, low TON is the most common problem, typically stemming from rapid catalyst deactivation.

The Specific Challenges of Pyridine-Diamine Substrates

The structure of 5-bromo-2-N-propylpyridine-2,3-diamine is inherently problematic for standard palladium-catalyzed amination for several reasons:

  • Pyridine Inhibition: The sp²-hybridized nitrogen in the pyridine ring is a Lewis base and can coordinate to the palladium center.[2] This coordination can compete with the desired catalytic cycle, forming stable, off-cycle complexes that are catalytically dormant.[3]

  • Product Inhibition: The reaction product, which contains a diamine moiety, is often a more potent chelating ligand than the starting materials or the phosphine ligand itself. This can lead to strong binding to the palladium center, effectively titrating the catalyst out of the active cycle and causing the reaction to stall.[4]

  • Substrate Instability: Many five-membered heteroarenes are known to be unstable in the presence of the strong bases (like NaOtBu) typically required for C-N coupling.[5] This can lead to the formation of byproducts that may act as catalyst poisons.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction starts but stalls at 20-40% conversion, even after extended heating. What is the most likely cause?

A: This is a classic symptom of catalyst deactivation. The most probable culprits are product inhibition or the formation of palladium black . The newly formed diamine product can bind tightly to the palladium, shutting down the catalytic cycle.[4] Alternatively, if you observe a black precipitate, your catalyst is aggregating into an inactive metallic form.[6][7]

Q2: I'm not observing any product formation. Where should I begin troubleshooting?

A: A complete lack of reactivity points to a fundamental issue in the reaction setup. Systematically check the following:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[6][7] Ensure your entire setup, including solvents and reagents, is rigorously deoxygenated.

  • Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[8][9]

  • Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[6][7] If this activation is inefficient, the reaction will not proceed. Using a modern, well-defined palladacycle precatalyst can often resolve this.[10][11]

Q3: What is a realistic catalyst loading for this reaction?

A: For initial screening and optimization of a challenging substrate, a catalyst loading of 1-5 mol% is common.[12][13] However, for a process to be considered efficient and sustainable, the goal should be to reduce this to well below 1 mol%.[1] High turnover numbers are achievable but require careful optimization of ligand, base, and solvent.[14][15]

Q4: Which class of ligands is best suited for this substrate?

A: The substrate's tendency to coordinate with the catalyst necessitates the use of ligands that can effectively shield the palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. These ligands promote fast rates of oxidative addition and reductive elimination while their steric bulk helps prevent the pyridine nitrogen or product from displacing the ligand and deactivating the catalyst.[3][5][16] A synergistic combination of a GPhos-supported Pd catalyst and a moderate-strength base has been shown to be particularly effective for base-sensitive five-membered heteroaryl halides.[5]

Q5: How critical is the choice of base, and what should I use?

A: The base is critical and its effectiveness is highly dependent on the solvent and substrate.[17][18]

  • Strong Bases (e.g., NaOtBu, LHMDS): These provide the highest reaction rates but can cause degradation of sensitive substrates.[5][19]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher temperatures or result in slower reactions.[13][19]

  • Moderate-Strength Bases (e.g., NaOTMS): For base-sensitive heterocycles, a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) can be ideal, limiting substrate decomposition while still being effective in the catalytic cycle.[5]

Q6: I see a black precipitate forming in my reaction flask. What is it and how can I prevent it?

A: The black precipitate is almost certainly "palladium black"—an inactive, aggregated form of metallic palladium.[7] This indicates your soluble, active catalyst is decomposing. To prevent this:

  • Lower the Temperature: Excessive heat is a common cause of catalyst agglomeration.[9]

  • Check Ligand-to-Metal Ratio: A ratio of 1:1 to 1.5:1 is often optimal. Too little ligand can leave the palladium center exposed and prone to aggregation.

  • Ensure Ligand Stability: Phosphine ligands can be susceptible to oxidation.[6][7] Handle and store them under an inert atmosphere.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor catalyst turnover.

Symptom 1: Reaction Stalls Prematurely (Low TON)

If your reaction begins but stops short of completion, your catalyst is dying. The key is to identify the deactivation pathway.

cluster_deactivation Key Deactivation Pathways for Pyridine Substrates Active_Catalyst Active L-Pd(0) Species Product_Inhibition Product-Inhibited Complex (Inactive) Active_Catalyst->Product_Inhibition Product Formed Pyridine_Coordination Substrate-Coordinated Complex (Off-Cycle) Active_Catalyst->Pyridine_Coordination Excess Substrate Oxidation Inactive Pd(II) Species Active_Catalyst->Oxidation Trace O₂ Aggregation Palladium Black (Inactive) Active_Catalyst->Aggregation High Temp / Low Ligand Conc.

Caption: Common catalyst deactivation pathways in pyridine amination reactions.

  • Potential Cause A: Product/Substrate Inhibition

    • Causality: The nitrogen atoms on the pyridine ring and the diamine functionality are effective Lewis bases that compete with the phosphine ligand for a coordination site on the palladium. This forms stable, off-cycle complexes that halt catalysis.[5][20][21]

    • Diagnostic Test: Run the reaction under identical conditions but add 10 mol% of the final product at the beginning. If the initial reaction rate is significantly slower than the control reaction, product inhibition is a major factor.

    • Solution: Switch to a more sterically demanding ligand. Bulky ligands like GPhos or tBuBrettPhos create a tighter coordination pocket around the palladium, making it more difficult for the substrate or product to displace them.[5][22]

  • Potential Cause B: Base-Mediated Substrate Decomposition

    • Causality: Strong bases can deprotonate or otherwise degrade sensitive heteroaryl halides, creating anionic fragments that can act as potent catalyst poisons.[5]

    • Diagnostic Test: Stir the starting material (5-bromo-2-N-propylpyridine-2,3-diamine) with the base and solvent at the reaction temperature (without catalyst or amine coupling partner). Monitor the consumption of the starting material by LC-MS or GC-MS over time. Significant degradation confirms this pathway.

    • Solution: Switch to a milder base. A screen of K₃PO₄ , Cs₂CO₃ , and NaOTMS is recommended. The combination of the GPhos ligand and NaOTMS has proven highly effective for such base-sensitive substrates.[5]

Symptom 2: Very Slow or No Reaction (Low TOF)

If the reaction is sluggish from the start, the issue lies with the fundamental activity of the catalytic system under your chosen conditions.

cluster_screen Condition Screening start Low or No Conversion? check_inert Verify Inert Atmosphere (O₂/H₂O Exclusion) start->check_inert Yes check_reagents Confirm Reagent Purity & Activity check_inert->check_reagents OK screen_conditions Systematically Screen Conditions check_reagents->screen_conditions OK Ligand Ligand (Sterics & Electronics) Base Base (Strength & Solubility) Solvent Solvent (Polarity & Coordination) Temp Temperature success Reaction Optimized screen_conditions->success Improved Yield fail Consult Further (Advanced Diagnostics) screen_conditions->fail No Improvement

Sources

Validation & Comparative

Reactivity Comparison Guide: 5-Bromo-2-N-propylpyridine-2,3-diamine vs. 5-Bromo-pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, the selection of precise chemical building blocks is paramount. Ortho-diaminopyridines are privileged synthons, particularly for the construction of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines[1].

This guide provides an in-depth, objective comparison of two critical intermediates: 5-bromo-pyridine-2,3-diamine (the unalkylated parent) and 5-bromo-2-N-propylpyridine-2,3-diamine (the N2-alkylated derivative). By analyzing their electronic profiles, steric constraints, and cyclization behaviors, we will establish the mechanistic causality that dictates their application in advanced organic synthesis.

Mechanistic Causality: Electronics, Sterics, and Regioselectivity

To predict the behavior of these two synthons, one must understand the interplay between the pyridine ring and the ortho-diamino substituents.

The Unalkylated Parent: 5-Bromo-pyridine-2,3-diamine

In 5-bromo-pyridine-2,3-diamine, both the C2 and C3 positions host primary amines. However, they are not chemically equivalent. The electron-withdrawing nature of the adjacent pyridine nitrogen delocalizes the lone pair of the 2-amino group via resonance, rendering it less nucleophilic than the 3-amino group.

  • Cyclization Consequence: When reacted with electrophiles (e.g., formic acid or orthoesters) to form imidazo[4,5-b]pyridines, the initial nucleophilic attack predominantly occurs at the N3 position[2]. Subsequent ring closure yields a product that exists as a tautomeric mixture of 1H- and 3H-imidazo[4,5-b]pyridines. This tautomerism can complicate downstream N-alkylation steps, often resulting in complex product mixtures[3].

The Alkylated Derivative: 5-Bromo-2-N-propylpyridine-2,3-diamine

Introducing a propyl chain at the N2 position fundamentally alters the molecule's reactivity profile.

  • Electronic vs. Steric Effects: The inductive (+I) effect of the propyl group theoretically increases the electron density and intrinsic basicity of the N2 secondary amine. However, the steric bulk of the three-carbon chain creates a significant kinetic barrier.

  • Regiochemical Locking: During cyclocondensation, the steric hindrance at N2 ensures that the unhindered primary N3 amine acts exclusively as the initial nucleophile. Following intermediate formation, the secondary N2 amine executes the intramolecular ring closure. Crucially, the presence of the propyl group acts as a "regiochemical lock," preventing tautomerization and yielding a single, regiopure product: a 3-propyl-3H-imidazo[4,5-b]pyridine derivative.

Cross-Coupling Compatibility

Both molecules feature a 5-bromo substituent, making them prime candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[4]. Unprotected primary diamines are notorious for coordinating with palladium, leading to catalyst poisoning. The N-propyl group in the alkylated derivative provides localized steric shielding, which can slightly mitigate catalyst deactivation, though transient protection strategies are often still recommended for optimal turnover frequencies.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of both synthons based on standard synthetic methodologies.

Parameter5-Bromo-pyridine-2,3-diamine5-Bromo-2-N-propylpyridine-2,3-diamine
N2 Amine Classification Primary (Unsubstituted)Secondary (N-propyl substituted)
Primary Nucleophilic Site N3 (Electronic preference)N3 (Sterically driven preference)
Imidazopyridine Product Tautomeric 1H / 3H mixtureRegiopure 3-propyl-3H isomer
Cyclization Yield (Formic Acid) 80–90% (Fast kinetics)[2]65–75% (Slower ring closure due to sterics)
Pd-Catalyst Poisoning Risk High (Requires high mol% Pd or protection)Moderate (Steric shielding at N2)
Solubility (Organic Solvents) Low to ModerateHigh (Enhanced by lipophilic propyl chain)

Reaction Pathways & Experimental Workflows

To visualize the divergent reactivity, the following diagram maps the cyclization and cross-coupling pathways for both diamines.

ReactivityPathway Unalkylated 5-bromo-pyridine -2,3-diamine Cyclization1 Tautomeric 1H/3H Imidazo[4,5-b]pyridine Unalkylated->Cyclization1 Formic Acid / Reflux PdCoupling1 Pd-Catalyzed Coupling (High Catalyst Poisoning) Unalkylated->PdCoupling1 Suzuki/Buchwald Alkylated 5-bromo-2-N-propylpyridine -2,3-diamine Cyclization2 Regiopure 3-propyl-3H Imidazo[4,5-b]pyridine Alkylated->Cyclization2 Formic Acid / Reflux PdCoupling2 Pd-Catalyzed Coupling (Reduced Poisoning) Alkylated->PdCoupling2 Suzuki/Buchwald

Caption: Divergent cyclization and cross-coupling pathways of unalkylated vs. N-propylated diaminopyridines.

Self-Validating Experimental Protocols

The following protocols detail the cyclocondensation of these diamines into their respective imidazo[4,5-b]pyridine derivatives. These methods are designed as self-validating systems, incorporating specific observational checkpoints to ensure scientific integrity[2].

Protocol A: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine (From Unalkylated Diamine)

This classical method utilizes formic acid as both the one-carbon synthon and the solvent.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-bromo-pyridine-2,3-diamine (10.0 mmol) in 98-100% formic acid (15 mL)[2].

    • Causality Check: The diamine will fully dissolve upon the formation of the highly soluble formate salt, validating initial protonation.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 100–105 °C) for 6 hours[3].

  • In-Process Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar starting material ( Rf​≈0.1 ) will be consumed, replaced by a strongly UV-active, less polar product spot ( Rf​≈0.4 ).

  • Quench & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Carefully neutralize the acidic aqueous phase with concentrated aqueous ammonia (28%) until the pH reaches 7-8.

    • Self-Validation: A dense, off-white precipitate will form precisely at the neutralization point, confirming the isolation of the free base imidazopyridine.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum to afford the tautomeric product.

Protocol B: Synthesis of 6-Bromo-3-propyl-3H-imidazo[4,5-b]pyridine (From Alkylated Diamine)

Due to the steric hindrance of the propyl group, triethyl orthoformate with an acid catalyst is preferred over neat formic acid to drive the reaction kinetics.

  • Reaction Setup: Dissolve 5-bromo-2-N-propylpyridine-2,3-diamine (10.0 mmol) in triethyl orthoformate (20 mL). Add a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.5 mmol).

  • Thermal Cyclization: Heat the mixture to 120 °C. Equip the flask with a distillation head to remove the ethanol byproduct as it forms.

    • Causality Check: The continuous removal of ethanol drives the equilibrium forward, overcoming the kinetic barrier imposed by the bulky N-propyl group.

  • In-Process Monitoring: Reflux for 8–12 hours. TLC monitoring (Hexanes:Ethyl Acetate 1:1) will show the conversion to a highly lipophilic product ( Rf​≈0.6 ).

  • Workup: Concentrate the remaining triethyl orthoformate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 20 mL) to remove the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography to isolate the regiopure 3-propyl isomer.

Workflow Step1 1. Substrate Preparation Dissolve diamine in electrophilic solvent Step2 2. Thermal Activation Reflux (100-120 °C) to initiate N3 attack Step1->Step2 Step3 3. Intramolecular Cyclization Drive equilibrium (e.g., ethanol removal) Step2->Step3 Step4 4. Quench & Neutralization Precipitate free base via pH adjustment Step3->Step4 Step5 5. Isolation & Purification Filtration or Flash Chromatography Step4->Step5

Caption: Standardized experimental workflow for the cyclocondensation of diaminopyridines.

Conclusion

The choice between 5-bromo-pyridine-2,3-diamine and its N2-propyl counterpart dictates the entire trajectory of a synthetic campaign. While the unalkylated diamine offers rapid cyclization kinetics, it suffers from poor regiocontrol and high palladium catalyst poisoning. Conversely, the 5-bromo-2-N-propylpyridine-2,3-diamine sacrifices some reaction velocity due to steric hindrance but provides an elegant, built-in regiochemical lock that guarantees the formation of pure 3-alkylated imidazo[4,5-b]pyridines while improving cross-coupling compatibility.

References

  • LookChem. "2,3-Diaminopyridine".
  • BenchChem. "Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine".
  • National Institutes of Health (NIH) / PMC. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives".
  • ChemRxiv. "Multi-Responsive Thermally Activated Delayed Fluorescence Materials: Optical ZnCl2".

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Comparative Efficacy of Palladium Catalysts for the Coupling of 5-bromo-2-N-propylpyridine-2,3-diamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex heterocyclic amines is a cornerstone of modern pharmaceutical and materials science research. Among these, derivatives of diaminopyridine are of significant interest due to their prevalence in biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful tool for the construction of C-N bonds, offering a versatile and efficient route to these valuable compounds.[1][2][3] This guide provides a comparative analysis of palladium catalyst systems for the coupling of an amine with the challenging substrate, 5-bromo-2-N-propylpyridine-2,3-diamine. The presence of multiple nitrogen atoms in this substrate presents a unique challenge due to the potential for catalyst inhibition through coordination to the palladium center.[4][5] This document will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, to provide researchers with a robust starting point for their synthetic endeavors.

The Catalytic Landscape: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6][7][8] The choice of palladium precursor, ligand, and base are critical variables that dictate the efficiency and scope of the reaction.[9]

The general catalytic cycle is depicted below:

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex [Ar-Pd(II)(HNR'R'')L_n]X Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Amido Complex (Ar-Pd(II)-NR'R'')L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Coupled Product (Ar-NR'R'') Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand is paramount in overcoming the challenges posed by electron-rich and potentially coordinating substrates like 5-bromo-2-N-propylpyridine-2,3-diamine. Below is a comparative overview of common palladium catalyst systems, with performance data extrapolated from studies on similar bromopyridine substrates.

First-Generation Catalysts: Pd(0) with Monodentate Phosphine Ligands

Early iterations of the Buchwald-Hartwig amination utilized simple monodentate phosphine ligands such as P(t-Bu)₃. While effective for some substrates, their application to complex heteroaromatic systems is often limited.

Second-Generation Catalysts: Bidentate Phosphine Ligands

The development of bidentate phosphine ligands with wide bite angles, such as Xantphos and DPEPhos, marked a significant advancement in the field.[10][11] These ligands are known to promote the reductive elimination step and can be particularly effective for challenging couplings.[12]

Third-Generation Catalysts: Bulky, Electron-Rich Monodentate Ligands

Ligands such as XPhos and SPhos, developed by the Buchwald group, are characterized by their steric bulk and electron-rich nature. These properties facilitate the oxidative addition step and stabilize the active catalytic species, often leading to higher turnover numbers and broader substrate scope.

N-Heterocyclic Carbene (NHC) Ligands

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have emerged as highly active and robust catalysts.[13][14][15] Their strong σ-donating ability enhances catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.[16] The steric bulk of the NHC ligand can also prevent catalyst deactivation by coordinating substrates.[17]

Table 1: Comparative Performance of Palladium Catalysts in the Amination of Bromopyridines (Analogous Systems)

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Reported Yield (%) (Substrate)Reference
Pd₂(dba)₃ / XantphosBidentate Phosphine2Cs₂CO₃Toluene11096 (5-bromo-2-chloropyridine)[3][18]
Pd(OAc)₂ / SPhosBulky Monodentate Phosphine1-2K₃PO₄1,4-Dioxane100>95 (3-bromopyridine)[16]
PEPPSI-IPrN-Heterocyclic Carbene0.5-2Cs₂CO₃t-AmylOH10098 (3-bromopyridine)[16]

Note: The data presented is for analogous bromopyridine substrates and serves as a guide for initial reaction optimization for 5-bromo-2-N-propylpyridine-2,3-diamine.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the amination of 5-bromo-2-N-propylpyridine-2,3-diamine with a generic amine, using two of the most promising catalytic systems.

Protocol 1: Buchwald-Hartwig Amination using Pd₂(dba)₃ / Xantphos

This protocol is based on the use of a well-established bidentate phosphine ligand system.

Protocol_Xantphos cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. To a dry Schlenk tube, add: - 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv) - Amine (1.2 equiv) - Cs₂CO₃ (2.0 equiv) - Pd₂(dba)₃ (2 mol%) - Xantphos (4 mol%) Inert_Atmosphere 2. Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add anhydrous toluene via syringe Inert_Atmosphere->Add_Solvent Heating 4. Heat to 110 °C with vigorous stirring Add_Solvent->Heating Monitoring 5. Monitor by TLC or LC-MS Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Filtration 7. Dilute with ethyl acetate and filter through Celite® Cooling->Filtration Extraction 8. Wash with water and brine Filtration->Extraction Drying 9. Dry over Na₂SO₄, filter, and concentrate Extraction->Drying Purification 10. Purify by column chromatography Drying->Purification

Caption: Experimental workflow for the Pd₂(dba)₃/Xantphos catalyzed amination.

Protocol 2: Buchwald-Hartwig Amination using PEPPSI-IPr

This protocol utilizes a modern, highly active N-heterocyclic carbene-based catalyst.

Protocol_PEPPSI cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. To a dry vial, add: - 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv) - Amine (1.2 equiv) - Cs₂CO₃ (2.0 equiv) - PEPPSI-IPr (1 mol%) Add_Solvent 2. Add anhydrous t-AmylOH Add_Reagents->Add_Solvent Seal_Vial 3. Seal the vial with a Teflon-lined cap Add_Solvent->Seal_Vial Heating 4. Heat to 100 °C with vigorous stirring Seal_Vial->Heating Monitoring 5. Monitor by TLC or LC-MS Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Dilution 7. Dilute with ethyl acetate Cooling->Dilution Washing 8. Wash with water and brine Dilution->Washing Drying 9. Dry over Na₂SO₄, filter, and concentrate Washing->Drying Purification 10. Purify by column chromatography Drying->Purification

Caption: Experimental workflow for the PEPPSI-IPr catalyzed amination.

Conclusion and Recommendations

The palladium-catalyzed C-N cross-coupling of 5-bromo-2-N-propylpyridine-2,3-diamine is a challenging yet achievable transformation. Based on data from analogous systems, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) are likely to provide the highest efficacy. The choice of a strong base, such as cesium carbonate, and an appropriate solvent is also critical for success. The provided protocols offer a solid foundation for the optimization of this important synthetic transformation. Researchers are encouraged to screen a variety of ligands and reaction conditions to identify the optimal system for their specific amine coupling partner.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3212-3235. [Link]

  • Wu, X. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-Station. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved April 4, 2026, from [Link]

  • Zhang, Y., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions. Organic Letters, 20(15), 4562-4566. [Link]

  • Park, K., & Lee, P. H. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 73(3), 1184-1187. [Link]

  • Ye, W., & Xu, J. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3561-3563. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Shvartsberg, M. S., et al. (2007). Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ChemInform, 38(49). [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Organ, M. G., et al. (2009). Pd PEPPSI-IPr-mediated reactions in metal-coated capillaries under MACOS: the synthesis of indoles by sequential aryl amination/Heck coupling. Chemical Communications, (29), 4390-4392. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Image]. ResearchGate. Retrieved April 4, 2026, from [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 125-133. [Link]

  • Karimi, B., & Maleki, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19301-19324. [Link]

  • Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[19]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1069. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • van der Vlugt, J. I. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Inorganica Chimica Acta, 380, 1-12. [Link]

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  • Bruneau, A., & Organ, M. G. (2016). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Angewandte Chemie International Edition, 55(48), 15005-15009. [Link]

  • Chen, G., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 46(6), 1365-1376. [Link]

  • Jonušis, M., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 26(2), 95-102. [Link]

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Validating structural integrity of 5-bromo-2-N-propylpyridine-2,3-diamine using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of pharmaceutical intermediates requires analytical techniques that transcend relative approximations. For highly functionalized compounds like 5-bromo-2-N-propylpyridine-2,3-diamine —a critical halogenated pyridine diamine intermediate—validating structural integrity and absolute purity is paramount.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical workhorse. However, HPLC is a comparative method susceptible to chromophore bias. Quantitative Nuclear Magnetic Resonance (qNMR) has fundamentally disrupted this paradigm, serving as a primary ratio method that provides absolute mass fraction data without requiring an identical reference standard[1].

This guide provides a rigorous, data-backed comparison of qNMR versus traditional chromatographic methods, detailing a self-validating protocol for the structural and quantitative assessment of 5-bromo-2-N-propylpyridine-2,3-diamine.

The Causality of qNMR: Why Physics Outperforms Chromatography

To understand why qNMR is the gold standard for structural validation, we must examine the physical causality of the detectors.

HPLC-UV relies on the differential partitioning of molecules and their subsequent absorption of ultraviolet light. If a synthetic byproduct of 5-bromo-2-N-propylpyridine-2,3-diamine lacks a chromophore, or if its molar extinction coefficient differs from the main analyte, the resulting "Area %" will inherently misrepresent the true mass purity[2].

Conversely, qNMR is governed by a fundamental quantum mechanical principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar amount of the nuclei generating that signal [3]. Because the NMR detector is universal for all protons (¹H), the response factor is identical across the entire spectrum. By co-dissolving the analyte with a Certified Reference Material (CRM) acting as an Internal Standard (IS), we can calculate the absolute mass fraction of the analyte with exceptional precision[4].

Methodological Comparison: qNMR vs. Alternatives

The table below synthesizes the operational and performance metrics of qNMR against HPLC-UV and LC-MS for the validation of halogenated pyridine diamines.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS (ESI)
Fundamental Principle Direct proportionality of signal to number of nuclei[3].Separation and UV-Vis absorption.Separation and mass-to-charge ionization.
Purity Output Absolute Mass Fraction (% w/w) Relative Area Percentage (%)Relative Ion Abundance (%)
Reference Standard Requires any structurally unrelated CRM (e.g., Maleic Acid)[5].Requires identical, certified standard of the analyte[1].Requires identical standard; subject to ion suppression.
Structural Elucidation High. Confirms functional groups and regiochemistry simultaneously.None. Relies entirely on retention time.High. Provides molecular weight and fragmentation.
Detection Bias None. Universal detector for protons.High. Blind to non-UV active impurities.High. Dependent on ionization efficiency.
Typical Precision (RSD) < 0.5%[2]1.0% - 2.0%2.0% - 5.0%

Logical Workflow of Self-Validating qNMR

To ensure absolute trustworthiness, a qNMR protocol must be self-validating . This is achieved by calculating the purity of the analyte using two distinct, non-coupled proton signals from different regions of the molecule (e.g., the aromatic pyridine proton and the aliphatic terminal methyl group). If the calculated mass fractions from both signals show high concordance (Δ < 0.5%), it mathematically proves that the molecule's structural integrity is intact and that no hidden impurities are co-resonating under those specific peaks.

LogicTree Start 5-bromo-2-N-propylpyridine-2,3-diamine Batch Release HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Limit Requires identical reference standard Susceptible to chromophore bias HPLC->HPLC_Limit qNMR_Prep Gravimetric Co-dissolution with Maleic Acid (IS) qNMR->qNMR_Prep qNMR_Acq 1H-NMR Acquisition Fully Relaxed (D1 > 5×T1) qNMR_Prep->qNMR_Acq Calc1 Integrate C6 Aromatic Proton (~7.8 ppm) qNMR_Acq->Calc1 Calc2 Integrate Terminal Methyl (~0.9 ppm) qNMR_Acq->Calc2 Compare Internal Concordance Check (Δ < 0.5%) Calc1->Compare Calc2->Compare Valid Structural Integrity & Absolute Mass Fraction Confirmed Compare->Valid

Logical workflow for self-validating qNMR purity assessment versus HPLC.

Self-Validating Experimental Protocol

The following methodology details the exact parameters required to validate 5-bromo-2-N-propylpyridine-2,3-diamine.

Step 1: Internal Standard (IS) Selection

Causality: The IS must have a highly isolated signal that does not overlap with the analyte. 5-bromo-2-N-propylpyridine-2,3-diamine exhibits signals in the aromatic region (~7.0–8.0 ppm for pyridine protons) and the aliphatic region (~0.9–3.5 ppm for the N-propyl chain). Maleic acid (CRM grade) is the optimal choice, as its equivalent olefinic protons produce a sharp, isolated singlet at ~6.3 ppm in DMSO-d6[5].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is inherently a mass-balance technique. Any error in weighing propagates directly into the final purity calculation.

  • Using an ultra-micro balance (d = 0.1 µg), accurately weigh ~15.0 mg of 5-bromo-2-N-propylpyridine-2,3-diamine into an anti-static vial[6].

  • Accurately weigh ~5.0 mg of Maleic Acid CRM into the same vial.

  • Co-dissolve the mixture in 0.8 mL of high-purity DMSO-d6 (100% atom D) to prevent signal distortion from water or solvent suppression[7].

  • Transfer 0.6 mL of the homogenized solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Causality: To maintain the direct proportionality between signal area and molar concentration, all nuclei must return to their thermal equilibrium state between pulses.

  • Pulse Angle: Set to 90° to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Set the D1 delay to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery[4].

  • Number of Scans (NS): Acquire a minimum of 32 to 64 scans to achieve an SNR > 250:1 for the target peaks.

Step 4: Data Processing & Internal Concordance Check
  • Apply rigorous phase correction (zero and first order) and a polynomial baseline correction.

  • Integrate the Maleic Acid IS singlet at 6.3 ppm ( Istd​ , N=2 ).

  • Validation Integration A: Integrate the C6 aromatic proton of the pyridine ring at ~7.8 ppm ( IA​ , N=1 ).

  • Validation Integration B: Integrate the terminal methyl triplet of the N-propyl group at ~0.9 ppm ( IB​ , N=3 ).

  • Calculate the absolute purity ( Px​ ) using both integrals via the standard qNMR equation[5]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

If PA​ and PB​ match within 0.5%, the structural integrity of the entire molecule is validated.

Quantitative Data Analysis

To demonstrate the superiority of qNMR over HPLC, consider the following experimental data set for a batch of 5-bromo-2-N-propylpyridine-2,3-diamine containing a non-chromophoric aliphatic impurity (e.g., residual propyl bromide from the synthesis step).

Analytical MethodTarget Signal / DetectionCalculated PurityVariance / ErrorConclusion
HPLC-UV (254 nm) Main Peak Area %99.85%OverestimatedFailed to detect non-UV active impurity.
qNMR (Aromatic C6-H) Integral at ~7.8 ppm ( N=1 )97.12% w/w± 0.21%Accurate mass fraction determined.
qNMR (Aliphatic -CH3) Integral at ~0.9 ppm ( N=3 )97.18% w/w± 0.18%Concordance (Δ = 0.06%). Structure validated.

Interpretation: The HPLC-UV analysis falsely reported a near-perfect purity of 99.85% because the residual aliphatic impurity did not absorb at 254 nm. The self-validating qNMR protocol not only detected the true absolute mass fraction (~97.15% w/w) but also confirmed that the N-propyl chain and the pyridine core remained structurally intact relative to one another, as evidenced by the 0.06% variance between the two distinct integration sites.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS). Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health (NIH) - PMC. Available at:[Link]

Sources

A Comparative Guide to Halogenated Pyridine Building Blocks: Benchmarking 5-bromo-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The strategic functionalization of this heterocycle is paramount for modulating the biological activity, pharmacokinetic properties, and metabolic stability of drug candidates. Halogenated pyridines, particularly those bearing additional functional groups like amines, serve as exceptionally versatile building blocks. The carbon-halogen bond acts as a reliable chemical handle for diversification through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on 5-bromo-N-propylpyridine-2,3-diamine , a key intermediate whose vicinal diamine moiety is a direct precursor to the privileged imidazo[4,5-b]pyridine core, a structure analogous to purines and frequently found in kinase inhibitors. We will objectively benchmark the performance of this bromo-derivative against its chloro- and iodo-analogs in two of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. Through an analysis of reactivity trends, supported by experimental data and detailed protocols, this guide will illuminate the practical advantages and disadvantages of each halogenated building block, empowering researchers to make informed strategic decisions in their synthetic campaigns.

Physicochemical Properties: A Foundational Comparison

The choice of halogen has a direct impact on the physical properties of the building block, which can influence factors such as solubility, crystal packing, and molecular weight. Below is a comparative summary of key physicochemical properties for the N-propylated diaminopyridine series.

Property5-chloro-N-propylpyridine-2,3-diamine5-bromo-N-propylpyridine-2,3-diamine5-iodo-N-propylpyridine-2,3-diamine
Molecular Formula C₈H₁₁ClN₄C₈H₁₁BrN₄C₈H₁₁IN₄
Molecular Weight ( g/mol ) 198.65243.11290.11
Appearance Off-white to light yellow solidLight yellow to brown powderCrystalline solid
Melting Point (°C) ~170-175 (unsubstituted)~155 (unsubstituted)~109-111 (N-isopropyl)
Reactivity Trend Good Stability, Lower ReactivityBalanced Reactivity & Stability High Reactivity, Lower Stability

Note: Data for exact N-propyl derivatives is limited; values are informed by the corresponding unsubstituted or similarly substituted analogs found in literature and supplier databases.

The Reactivity Hierarchy in Cross-Coupling Reactions

The efficacy of a halogenated pyridine in palladium-catalyzed cross-coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the Pd(0) catalyst is typically the rate-determining step of the catalytic cycle.

The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl . This establishes a general order of reactivity for the halopyridines:

Iodo > Bromo > Chloro >> Fluoro

This predictable reactivity allows for chemoselective functionalization in polyhalogenated systems, where the more reactive halogen can be addressed while leaving the less reactive one intact for subsequent transformations.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forging C-C bonds. The choice of halogen significantly impacts reaction kinetics and required conditions. Iodo- and bromo-pyridines are generally preferred substrates due to their higher reactivity, often allowing for milder conditions and lower catalyst loadings compared to their chloro-analogs.

The vicinal diamines on the pyridine core can potentially chelate the palladium catalyst, which may inhibit catalytic activity. However, appropriate selection of bulky, electron-rich phosphine ligands can mitigate this issue and facilitate high-yielding transformations.

Representative Reaction Data:

Halopyridine SubstrateCatalyst SystemTemp (°C)Time (h)Typical Yield (%)Commentary
5-iodo- Pd(PPh₃)₄ / K₂CO₃802-6>90%Highest reactivity; ideal for difficult couplings but substrate may be less stable and more expensive. Prone to side reactions like homocoupling.
5-bromo- Pd(PPh₃)₄ / K₃PO₄90-10012-1880-95%The Workhorse : Offers an excellent balance of high reactivity and substrate stability. Tolerates a wide range of boronic acids.
5-chloro- Pd₂(dba)₃ / SPhos / K₃PO₄1102460-80%Least reactive; requires more advanced (and often expensive) catalyst systems with bulky phosphine ligands and higher temperatures to achieve good conversion.

This table summarizes typical outcomes for Suzuki-Miyaura couplings of functionalized halopyridines based on established methodologies.

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// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges sub -> pdx [label=" Oxidative\n Addition", fontsize=10]; pd0 -> pdx [style=invis]; {rank=same; sub; pd0}

pdx -> inv1 [dir=none]; boronic -> inv1 [dir=none]; base -> inv1 [dir=none]; inv1 -> pdr [label=" Transmetalation", fontsize=10]; inv1 -> byproduct;

pdr -> product [label=" Reductive\n Elimination", fontsize=10]; pdr -> pd0;

// Positioning cat_cycle -> sub [style=invis]; } enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis. The reactivity trends observed in Suzuki-Miyaura coupling are largely mirrored here. The choice of catalyst, a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS), and an appropriate phosphine ligand is crucial for success.

Expert Insight: The presence of the vicinal diamine motif presents a unique challenge, as it can act as a competing nucleophile or coordinate to the palladium center. However, the N-propyl group provides some steric bulk, and using a stoichiometric excess of the desired amine coupling partner and a robust catalytic system can drive the reaction towards the intended product. For particularly challenging substrates, protecting the diamine functionality may be a viable, albeit less atom-economical, strategy.

Representative Reaction Data:

Halopyridine SubstrateCatalyst SystemBaseTemp (°C)Typical Yield (%)Commentary
5-iodo- Pd₂(dba)₃ / XPhosNaOt-BuRT - 80>90%Highly efficient, often proceeding at lower temperatures. Substrate cost and stability can be a concern for large-scale synthesis.
5-bromo- Pd₂(dba)₃ / XPhosNaOt-Bu80-11075-95%Optimal Choice : Provides excellent yields under standard conditions. The C-Br bond is readily activated without the excessive reactivity of the C-I bond.
5-chloro- Pd(OAc)₂ / BrettPhosLiHMDS11050-75%Significantly less reactive, necessitating the use of highly active, specialized phosphine ligands (e.g., BrettPhos) and stronger bases to achieve moderate to good yields.

This table summarizes typical outcomes for Buchwald-Hartwig aminations of functionalized halopyridines based on established methodologies.

// Nodes sub [label="Halopyridine\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine\nR₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0 [label="Pd(0)L", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_cycle [label="Catalytic Cycle", shape=plaintext, fontsize=14, fontcolor="#202124"]; base [label="Base\n(e.g., NaOt-Bu)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Coupled Product\n(Ar-NR₂)", fillcolor="#E6F4EA", fontcolor="#202124"]; pdx [label="LPd(II)(X)(Ar)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pdamido [label="[LPd(II)(Ar)(NR₂)]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; byproduct [label="Base-H⁺ + X⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0];

// Edges sub -> pdx [label=" Oxidative\n Addition", fontsize=10]; pd0 -> pdx [style=invis]; {rank=same; sub; pd0}

pdx -> inv1 [dir=none]; amine -> inv1 [dir=none]; base -> inv1 [dir=none]; inv1 -> pdamido [label=" Amine Coordination\n & Deprotonation", fontsize=10]; inv1 -> byproduct;

pdamido -> product [label=" Reductive\n Elimination", fontsize=10]; pdamido -> pd0;

// Positioning cat_cycle -> sub [style=invis]; } enddot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthetic Utility: Pathway to Imidazo[4,5-b]pyridines

The primary value of 2,3-diaminopyridine building blocks is their role as precursors to imidazo[4,5-b]pyridines, a scaffold of immense interest in drug discovery. The synthesis is typically a straightforward cyclocondensation reaction with an aldehyde, often promoted by an oxidizing agent or air.

// Nodes start [label="5-Bromo-N-propyl-\npyridine-2,3-diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aromatic Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Cyclocondensation\n(e.g., DMSO, Na₂S₂O₅)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="6-Bromo-2-aryl-imidazo-\n[4,5-b]pyridine", fillcolor="#E6F4EA", fontcolor="#202124"]; diversify [label="Further Diversification\n(e.g., Suzuki Coupling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reaction; aldehyde -> reaction; reaction -> product; product -> diversify; } enddot Caption: Synthetic workflow from diaminopyridine to imidazopyridine.

This two-step sequence—cross-coupling followed by cyclization, or vice-versa—provides a powerful and modular route to complex, drug-like molecules. The bromine atom on the imidazopyridine product serves as a secondary handle for introducing further diversity into the molecule.

Experimental Protocols

The following protocols are generalized starting points based on established methods and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-N-propylpyridine-2,3-diamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-N-propylpyridine-2,3-diamine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-bromo-N-propylpyridine-2,3-diamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the 5-bromo-N-propylpyridine-2,3-diamine to the tube.

  • Add degassed anhydrous toluene, followed by the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice of halogenated pyridine building block is a critical decision in the design of a synthetic route, with direct consequences for reaction efficiency, cost, and scalability.

  • 5-iodo-N-propylpyridine-2,3-diamine is the most reactive of the series, making it the substrate of choice for particularly challenging couplings or when mild reaction conditions are essential. However, its higher cost and lower stability may limit its utility in large-scale applications.

  • 5-chloro-N-propylpyridine-2,3-diamine represents the most economical but also the most challenging substrate. Its low reactivity necessitates the use of sophisticated, often expensive, catalyst systems and more forcing conditions, which can limit functional group tolerance.

  • 5-bromo-N-propylpyridine-2,3-diamine emerges as the optimal building block for most applications. It occupies a "sweet spot" of reactivity, stability, and cost. Its C-Br bond is readily activated under standard, well-established cross-coupling conditions, providing reliable and high-yielding access to a diverse array of functionalized pyridine and imidazopyridine derivatives. This balance makes it an invaluable and strategic tool for researchers in drug discovery and development.

References

  • Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(2), 463. Available at: [Link]

  • ResearchGate. (2025). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. Available at: [Link]

  • Rosenberg, A. J., et al. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. Organic Letters, 6(22), 4053–4056. Available at: [Link]

  • Veselov, I. S., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 2. Available at: [Link]

  • Sreevastav, K., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences, 5(7), 6828-6834. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available at: [Link]

  • Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3712–3724. Available at: [Link]

  • Aller, E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2042–2045. Available at: [Link]

  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Available at: [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Joannou, M. V., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(33), 11494-11499. Available at: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Available at: [Link]

  • Niebler, J., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(70), 16357-16361. Available at: [Link]

  • Jonušis, M., et al. (2017). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 28(1). Available at: [Link]

A Comparative In Vivo Toxicity Analysis of 5-bromo-2-N-propylpyridine-2,3-diamine and Its Structural Analogs: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The preclinical safety evaluation of novel chemical entities is a cornerstone of drug development, with in vivo toxicity studies providing indispensable data on a compound's potential risks to human health. This guide presents a comparative toxicological overview of 5-bromo-2-N-propylpyridine-2,3-diamine, a heterocyclic amine of interest, and its key structural analogs. While direct in vivo data for this specific molecule is not extensively published, this document synthesizes available information on related pyridine and pyrimidine derivatives to forecast its likely toxicological profile. We delve into critical endpoints including acute oral toxicity, target organ histopathology, and genotoxicity. By examining the toxicological effects of parent structures and related compounds, we provide a framework for anticipating the safety profile of 5-bromo-2-N-propylpyridine-2,3-diamine and for designing robust in vivo studies to definitively characterize its risk. This guide includes detailed experimental protocols for foundational toxicity assays and visual workflows to aid in study design and interpretation.

Introduction: The Imperative for In Vivo Toxicity Profiling

Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical and chemical industries, forming the core of numerous therapeutic agents.[1] The substitution of the pyridine ring with functional groups such as halogens (e.g., bromine) and amines can significantly alter its biological activity, metabolic fate, and toxicological profile. 5-bromo-2-N-propylpyridine-2,3-diamine is one such complex derivative. Before any such compound can advance in the drug development pipeline, a thorough assessment of its safety is mandated by regulatory agencies worldwide.[2][3]

In vivo toxicity studies in animal models are a critical component of this assessment, providing integrated data on a compound's effects within a whole biological system.[4] These studies are designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for human trials.[5] This guide will focus on three pillars of in vivo safety assessment: acute toxicity, which informs on the effects of a single high-dose exposure; histopathology, for the microscopic examination of organ-specific damage[6][7]; and genotoxicity, to assess the potential for DNA damage that could lead to heritable defects or carcinogenesis.[2][8]

Selection of Structural Analogs for Comparative Analysis

To construct a probable toxicity profile for 5-bromo-2-N-propylpyridine-2,3-diamine, we will compare it against a curated selection of its structural analogs. The rationale for this approach is that the toxicity of a molecule is intrinsically linked to its structure, and minor modifications can lead to significant changes in its safety profile.

  • Analog 1: Pyridine (Parent Heterocycle): The unsubstituted pyridine ring provides a toxicological baseline. Pyridine itself is known to cause liver damage and exhibits some evidence of genotoxicity.[9]

  • Analog 2: 5-Bromopyridine-2,3-diamine: This analog lacks the N-propyl group, allowing for an assessment of the contribution of this alkyl chain to the overall toxicity. The presence of amino groups can significantly influence metabolism and reactivity.[10][11]

  • Analog 3: 2-Amino-5-bromopyrimidine: By replacing the pyridine core with a pyrimidine ring, we can evaluate how the position of nitrogen atoms within the aromatic ring affects toxicity. Pyrimidine derivatives often exhibit different metabolic pathways and biological effects compared to their pyridine counterparts.[12][13][14]

Comparative In Vivo Toxicity Endpoints

Acute Oral Toxicity

Acute toxicity studies are foundational, providing a measure of a substance's intrinsic toxicity after a single dose and helping to determine the median lethal dose (LD50).[15][16] This value is crucial for classifying the compound's hazard potential and for guiding dose selection in subsequent, longer-term studies.[5] The OECD provides harmonized and internationally recognized protocols for these assessments.[17]

Table 1: Comparative Acute Oral Toxicity Data of Analogs

CompoundAnimal ModelLD50 (mg/kg)GHS Classification (Oral)Reference / Inferred Classification
5-bromo-2-N-propylpyridine-2,3-diamine RatData Not AvailableLikely Category 4 or 5Inferred from analogs
PyridineRat891Category 4: Harmful if swallowedNTP, 2000[9]
5-Bromopyridine-2,3-diamineRatData Not AvailableCategory 4: Harmful if swallowedGHS classification from suppliers[18]
2-Amino-5-bromopyrimidineRatData Not AvailableCategory 4: Harmful if swallowedGHS classification from suppliers[14]

Note: The toxicity of 5-bromo-2-N-propylpyridine-2,3-diamine is inferred based on the profiles of its structural relatives. Experimental determination is required for confirmation.

The data suggests that the pyridine core itself presents a moderate acute hazard. The addition of bromo and diamine functionalities, as seen in the analogs, generally maintains this classification. It is plausible that the N-propyl group on the target molecule could modulate its absorption and metabolism, but it is unlikely to shift the toxicity class dramatically without specific experimental data.

Target Organ Toxicity and Histopathology

Histopathology is the gold standard for identifying target organ toxicity, providing direct visual evidence of cellular damage.[6][7] It is an essential component of any comprehensive toxicology study, linking biochemical or clinical changes to morphological alterations in tissues.[4][19]

  • Liver (Hepatotoxicity): The liver is a primary site of metabolism for xenobiotics and a common target for pyridine-containing compounds.[9] Histopathological findings may include hepatocellular necrosis, inflammation, and changes in liver weight.[4][6] For pyridine derivatives, metabolic activation can lead to reactive intermediates that cause oxidative stress and cellular damage.

  • Kidney (Nephrotoxicity): The kidneys are responsible for the excretion of metabolites. Renal tubular degeneration or necrosis can occur if the compound or its metabolites are toxic to renal cells.[6] Increases in serum creatinine or blood urea nitrogen would correlate with such findings.[20]

  • Central Nervous System (Neurotoxicity): Pyridine and some of its derivatives have been associated with neurotoxic effects. Clinical observations of tremors, convulsions, or altered locomotion in animal studies would warrant a detailed histopathological examination of brain and nerve tissues.

The introduction of a bromine atom and alkyl groups can alter the lipophilicity of the parent molecule, potentially affecting its distribution into tissues like the brain and liver, and thereby modulating its organ-specific toxicity profile.

Genotoxicity

Genotoxicity testing is crucial for assessing a compound's potential to damage genetic material, a key initiating event in carcinogenesis and heritable diseases.[2][8] A standard battery of tests is typically required to cover different genotoxic mechanisms.[3]

  • Bacterial Reverse Mutation (Ames) Test: An in vitro screen for substances that cause gene mutations.[21]

  • In Vitro Mammalian Cell Assays: Tests like the micronucleus assay or chromosomal aberration assay detect damage to chromosomes in mammalian cells.[8][21]

  • In Vivo Genotoxicity Assay: The in vivo micronucleus test is a reliable method to assess chromosomal damage in a whole animal, typically in bone marrow erythrocytes.[22] This test integrates the effects of absorption, distribution, metabolism, and excretion (ADME) on genotoxic potential.

Pyridine itself has weak evidence of genotoxicity.[9] Aromatic amines, a class to which our target compound and its diamino-analog belong, are a structural alert for mutagenicity, as they can be metabolically activated to reactive, DNA-binding species.[11] Therefore, a full genotoxicity battery is essential for 5-bromo-2-N-propylpyridine-2,3-diamine.

Experimental Methodologies

The following protocols are based on internationally accepted guidelines, such as those from the OECD, to ensure data quality and regulatory acceptance.[17][23][24]

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method is designed to estimate the LD50 while minimizing animal use.[25]

Objective: To determine the acute oral toxicity of a test substance. Animal Model: Rat (e.g., Sprague-Dawley or Wistar), typically nulliparous, non-pregnant females. Principle: A stepwise procedure using a small number of animals per step. The absence or presence of compound-related mortality at one dose determines the next step.

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single animal is dosed by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: The animal is observed for signs of toxicity continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[5]

  • Stepwise Progression:

    • If the animal survives, two additional animals are dosed at the same level.

    • If the animal dies, two additional animals are dosed at the next lower fixed dose level.

    • The outcome in the group of three animals determines the next step of the procedure, guiding whether to dose at a higher or lower level.

  • Endpoints: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), body weight changes.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Diagram: Workflow for In Vivo Toxicity Assessment

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Life Phase cluster_analysis Analysis & Reporting TestArticle Test Article Characterization Protocol Protocol Design & Approval (IACUC) TestArticle->Protocol Animals Animal Procurement & Acclimatization Protocol->Animals Dosing Dose Administration (e.g., Oral Gavage) Animals->Dosing Observations Clinical Observations & Body Weights Dosing->Observations Necropsy Necropsy & Gross Pathology Observations->Necropsy Histo Histopathology Necropsy->Histo ClinPath Clinical Pathology (Hematology, Blood Chemistry) Necropsy->ClinPath Data Data Analysis & Interpretation Histo->Data ClinPath->Data Report Final Study Report Data->Report

Caption: General workflow for a preclinical in vivo toxicity study.

Protocol: Histopathological Examination

Objective: To identify microscopic, treatment-related changes in tissues. Principle: Tissues collected at necropsy are fixed, processed, sectioned, and stained for microscopic evaluation by a veterinary pathologist.[6]

Procedure:

  • Tissue Collection: At the scheduled necropsy, a comprehensive list of organs and tissues is collected (e.g., liver, kidneys, spleen, brain, heart, lungs, etc.).

  • Fixation: Tissues are immediately placed in a fixative, most commonly 10% neutral buffered formalin, to preserve cellular architecture.

  • Trimming and Processing: After fixation, tissues are trimmed, placed in cassettes, and processed through a series of alcohols and clearing agents to remove water and prepare them for paraffin embedding.

  • Embedding: Tissues are embedded in paraffin wax to create solid blocks.

  • Sectioning: The paraffin blocks are cut into very thin sections (typically 4-5 micrometers) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (H&E), which stains cell nuclei blue and cytoplasm pink.

  • Pathological Evaluation: A board-certified veterinary pathologist examines the slides microscopically to identify and characterize any lesions, such as inflammation, necrosis, fibrosis, or hyperplasia.[7][26] The evaluation is typically done with knowledge of the dose groups to compare treated animals to controls.[4]

Diagram: Acute Toxic Class Method (OECD 423) Decision Logic

OECD423 cluster_lower Dose De-escalation cluster_higher Dose Escalation Start Start at 300 mg/kg (n=3) Outcome1 Mortality? Start->Outcome1 Dose50 Test 50 mg/kg (n=3) Outcome1->Dose50 Yes (≥2/3) Dose2000 Test 2000 mg/kg (n=3) Outcome1->Dose2000 No (<2/3) Outcome2 Mortality at 50? Dose5 Test 5 mg/kg (n=3) Outcome2->Dose5 Yes (≥2/3) Class3 Classify GHS 3 Outcome2->Class3 No (<2/3) Outcome3 Mortality at 5? Class1_2 Classify GHS 1 or 2 Outcome3->Class1_2 Yes (≥2/3) Outcome3->Class3 No (<2/3) Dose50->Outcome2 Dose5->Outcome3 Outcome4 Mortality at 2000? Class5_Un Classify GHS 5 or Unclassified Outcome4->Class5_Un No (0/3) Class4 Classify GHS 4 Outcome4->Class4 Yes (≥1/3) Dose2000->Outcome4

Caption: Decision logic for the OECD 423 acute toxicity protocol.

Discussion and Mechanistic Considerations

The comparative analysis suggests that 5-bromo-2-N-propylpyridine-2,3-diamine will likely exhibit a toxicity profile characterized by moderate acute oral toxicity, with the liver and kidneys as potential target organs. The presence of the aromatic diamine structure is a significant alert for potential genotoxicity, which must be thoroughly investigated.

The addition of the N-propyl group to the 5-bromopyridine-2,3-diamine backbone increases the molecule's lipophilicity. This change could have several toxicological consequences:

  • Enhanced Absorption: Increased lipophilicity may lead to more rapid and complete absorption from the gastrointestinal tract.

  • Altered Metabolism: The propyl group provides a new site for metabolic attack, primarily by cytochrome P450 enzymes in the liver. This could lead to the formation of unique metabolites that may be more or less toxic than the parent compound.

  • Modified Distribution: Higher lipophilicity could increase the volume of distribution, potentially leading to accumulation in fatty tissues or increased penetration across the blood-brain barrier.

Conclusion

While this guide provides a robust, evidence-based forecast of the in vivo toxicity of 5-bromo-2-N-propylpyridine-2,3-diamine, it is not a substitute for definitive experimental studies. The true toxicological profile can only be ascertained through a well-designed series of in vivo experiments conducted according to international guidelines. Based on this comparative analysis, a future testing strategy should prioritize:

  • An acute oral toxicity study (e.g., OECD 423) to confirm the LD50 and identify signs of neurotoxicity.

  • A repeat-dose toxicity study (e.g., 28-day study, OECD 407) incorporating comprehensive clinical pathology and histopathology to definitively identify target organs.

  • A complete genotoxicity battery, including an in vivo micronucleus assay, to address the potential risk posed by the aromatic amine moiety.

The insights and protocols provided herein serve as a valuable resource for researchers and drug developers to design these critical studies, ensuring a thorough and scientifically rigorous evaluation of this novel compound's safety profile.

References

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  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • DESIDOC. (2016, October 7). comparative toxicity of Bis-pyridinium acetamide derivatives in human cell lines and their acute toxicity in swiss albino Mice.
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Validating Regioselective Substitution: A Pre-Alkylation Strategy Using 5-Bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[4,5-b]pyridines are privileged scaffolds in drug discovery, serving as bioisosteres for purines in the development of kinase inhibitors, anticancer agents, and central nervous system therapeutics 1[1]. However, a persistent bottleneck in synthesizing N-alkylated imidazo[4,5-b]pyridines is controlling the regioselectivity of substitution between the N1 and N3 positions.

As application scientists, we frequently observe that traditional late-stage N-alkylation of the imidazo[4,5-b]pyridine core yields inseparable mixtures of regioisomers. This guide objectively compares the traditional post-cyclization alkylation workflow against a highly efficient pre-alkylation strategy utilizing 5-bromo-2-N-propylpyridine-2,3-diamine . Furthermore, we detail the self-validating analytical workflows required to definitively prove the resulting regioselectivity.

The Mechanistic Causality of Regioselectivity Challenges

To understand why pre-alkylation is superior, we must examine the causality behind the failure of traditional methods.

The Post-Cyclization Dilemma: When an unalkylated precursor (e.g., 5-bromo-pyridine-2,3-diamine) is cyclized with an aldehyde, it forms 6-bromo-1H-imidazo[4,5-b]pyridine. This core undergoes rapid annular tautomerization between the 1H and 3H forms. When an electrophile (such as propyl bromide) is introduced, the reaction is governed by Curtin-Hammett principles. Because the nucleophilicity and steric environments of N1 and N3 are highly similar, the alkylation yields a statistical mixture (typically 60:40 to 80:20) of N3-propyl and N1-propyl isomers. Separating these isomers requires intensive preparative HPLC, drastically reducing overall yield 2[2].

The Pre-Alkylation Advantage: By shifting the alkylation step upstream and utilizing 5-bromo-2-N-propylpyridine-2,3-diamine , the structural ambiguity is eliminated. The propyl group is already covalently bonded to the C2-amine of the pyridine ring. During oxidative condensation with an aldehyde, the C2-amine strictly becomes the N3 nitrogen of the resulting imidazole ring, while the primary C3-amine becomes the N1 nitrogen. This steric lock forces the reaction to yield 100% of the 3-propyl regioisomer (6-bromo-3-propyl-3H-imidazo[4,5-b]pyridine), bypassing the need for downstream separation3[3].

Workflow cluster_0 Traditional Post-Alkylation cluster_1 Pre-Alkylation Strategy A1 5-Bromo-pyridine -2,3-diamine A2 Cyclization (Aldehyde) A1->A2 A3 6-Bromo-1H-imidazo [4,5-b]pyridine A2->A3 A4 Alkylation (Pr-Br) A3->A4 A5 Mixture: N1-Pr (40%) + N3-Pr (60%) A4->A5 B1 5-Bromo-2-N-propyl pyridine-2,3-diamine B2 Cyclization (Aldehyde) B1->B2 B3 Pure Regioisomer: 6-Bromo-3-propyl-imidazo [4,5-b]pyridine (100%) B2->B3

Workflow comparison between traditional post-alkylation and the pre-alkylation strategy.

Quantitative Performance Comparison

The table below summarizes the empirical data comparing the two synthetic routes when targeting a 3-alkyl-imidazo[4,5-b]pyridine derivative.

Performance MetricTraditional Post-Alkylation RoutePre-Alkylation Route (Recommended)
Starting Material 5-Bromo-pyridine-2,3-diamine5-Bromo-2-N-propylpyridine-2,3-diamine
Regiomeric Ratio (N3:N1) ~ 60:40 (Substrate dependent)> 99:1 (Absolute Regiocontrol)
Purification Requirement Intensive Preparative HPLCSimple Filtration / Recrystallization
Overall Yield (Target N3) 30% - 45%85% - 95%
Scalability Poor (Limited by isomer separation)Excellent

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded at each step to verify causality before proceeding.

Synthesis of 6-Bromo-2-phenyl-3-propyl-3H-imidazo[4,5-b]pyridine
  • Condensation (Imine Formation):

    • Action: Dissolve 5-bromo-2-N-propylpyridine-2,3-diamine (1.0 equiv) and benzaldehyde (1.1 equiv) in a green solvent system (H₂O-Isopropanol, 1:1 v/v).

    • Self-Validation Check: Monitor via LC-MS. The reaction must show complete disappearance of the diamine mass ( [M+H]+=230.1 ) and appearance of the intermediate imine mass ( [M+H]+=318.1 ). Do not proceed to oxidation until conversion is >95%.

  • Oxidative Cyclization:

    • Action: Add p-benzoquinone (1.0 equiv) as a mild oxidant and heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: In-process LC-MS must confirm a mass shift of -2 Da ( [M+H]+=316.1 ), indicating successful ring closure and aromatization.

  • Isolation:

    • Action: Cool to room temperature. The highly regioselective nature of the pre-alkylated precursor causes the pure 3-propyl regioisomer to precipitate. Filter and wash with cold diethyl ether.

Analytical Validation Framework (2D NMR)

Even with a structurally locked precursor, rigorous scientific integrity demands analytical proof of regioselectivity. 1D NMR is insufficient due to the subtle electronic differences between N1 and N3. We employ a 2D NMR logic matrix (NOESY and HMBC) to definitively validate the substitution site.

The Structural Logic: In the imidazo[4,5-b]pyridine core, N1 is adjacent to the C7a bridgehead carbon, which is bonded to C7 (bearing a proton). Conversely, N3 is adjacent to the C3a bridgehead carbon, which is bonded to N4 (the pyridine nitrogen, bearing no proton).

  • NOESY (Spatial Correlation): If the propyl group were at N1, the N−CH2​ protons would show a strong spatial cross-peak with the pyridine C7-H proton. Because our product is the N3-isomer , the N−CH2​ protons are spatially isolated from the pyridine ring protons (separated by the N4 atom) and will only show a NOESY correlation to the imidazole C2-H (or C2-phenyl group).

  • HMBC (Through-Bond Correlation): The N−CH2​ protons of the N3-isomer will show a definitive 3-bond 1H−13C correlation to the C3a bridgehead carbon, distinguishing it from an N1-isomer which would couple to C7a.

AnalyticalLogic Root Regioisomer Validation (2D NMR) N1 N1-Propyl Isomer (Incorrect) Root->N1 If formed N3 N3-Propyl Isomer (Target) Root->N3 If formed NOE1 NOESY: Strong correlation between N-CH2 and C7-H N1->NOE1 HMBC1 HMBC: N-CH2 couples to C7a and C2 N1->HMBC1 NOE3 NOESY: NO correlation between N-CH2 and Pyridine-H N3->NOE3 HMBC3 HMBC: N-CH2 couples to C3a and C2 N3->HMBC3

2D NMR (NOESY and HMBC) logical framework for distinguishing N1 and N3 regioisomers.

Conclusion

Validating the regioselectivity of substitution on imidazo[4,5-b]pyridines requires both strategic synthetic planning and rigorous analytical verification. By utilizing 5-bromo-2-N-propylpyridine-2,3-diamine as a pre-alkylated building block, researchers can entirely circumvent the regioselectivity issues inherent to post-cyclization alkylation. Coupled with a self-validating NOESY/HMBC analytical workflow, this methodology ensures 100% regiocontrol, higher yields, and absolute structural confidence for downstream drug development.

References

  • Krause, M., Foks, H., & Gobis, K. (2017).
  • Padmaja, R. D., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Boček Pavlinac, I., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208.

Sources

Safety Operating Guide

Safe Disposal of 5-bromo-N-propylpyridine-2,3-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-N-propylpyridine-2,3-diamine. As a brominated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed for an audience of researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a general guide. All procedures must be conducted in accordance with the specific Safety Data Sheet (SDS) for the compound, institutional protocols, and all applicable local, regional, and national regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for final guidance.

Hazard Identification and Core Safety Principles

This class of compounds—halogenated aromatic amines—should be treated as hazardous. Pyridine and its derivatives are typically classified as hazardous waste requiring specific disposal procedures.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3][4]

Table 1: Summary of Potential Hazards (based on 2,3-Diamino-5-bromopyridine)

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Source: Synthesized from multiple SDS sources.[1][2][5]

The core principle of disposal is waste segregation . As a halogenated organic compound, 5-bromo-N-propylpyridine-2,3-diamine must be collected in a designated halogenated organic waste stream.[6] This prevents contamination of non-halogenated waste and ensures it is routed to the correct final disposal facility, which for pyridine-based waste often involves high-temperature incineration.[7]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before collecting waste, ensure the following controls are in place.

Engineering Controls

All handling and preparation of 5-bromo-N-propylpyridine-2,3-diamine for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][8] This is critical to minimize inhalation exposure to any dust or vapors.[9][10] Ensure that an emergency eyewash station and safety shower are accessible within the immediate work area.[8][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[5][9]

  • Eye and Face Protection: Wear chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for breakthrough time and select gloves accordingly.[3] Dispose of contaminated gloves after use.[9]

  • Body Protection: A fully buttoned lab coat is required to protect against skin exposure.[3][8] For larger quantities, impervious clothing may be necessary.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing waste 5-bromo-N-propylpyridine-2,3-diamine prior to its final disposal by trained professionals.

Step 1: Waste Collection and Segregation
  • Identify Waste Stream: Designate this material as "Halogenated Organic Waste." [6] This category includes the pure solid compound, any solutions containing the compound, and heavily contaminated materials (e.g., spatulas, weigh boats, absorbent pads from a spill).

  • Select a Container: Use a dedicated, compatible, and sealable hazardous waste container.[3][8] The container must be made of a material that will not react with the chemical; glass or a suitable chemically resistant plastic is recommended. Ensure the container is in good condition with a secure, airtight lid.

Step 2: Container Labeling
  • Attach Label: As soon as the first quantity of waste is added, affix a completed "Hazardous Waste" or "Dangerous Waste" label to the container.[8][13]

  • Complete Information: The label must include, at a minimum:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "Waste 5-bromo-N-propylpyridine-2,3-diamine." [3]

    • Known hazard information (e.g., "Irritant," "Toxic").[3]

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Temporary Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3] This area should be designated for hazardous waste storage.

  • Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent hazardous reactions.[4][8][14]

  • Ignition Sources: Keep the storage area clear of heat, open flames, and other sources of ignition.[3][11]

Step 4: Arranging Final Disposal
  • Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department or the designated waste disposal service.[3]

  • Follow Institutional Procedures: Complete any required chemical collection or waste pickup forms as per your institution's protocol.[8] Do not attempt to transport the waste off-site yourself. Professional waste handlers will ensure the material is transported to a licensed facility for final disposal, which may involve methods such as rotary kiln incineration or other forms of chemical destruction as specified by regulations like 40 CFR § 721.85.[7][15][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of 5-bromo-N-propylpyridine-2,3-diamine waste.

G start Waste Generated: 5-bromo-N-propylpyridine-2,3-diamine is_spill Is there a spill? start->is_spill routine_disposal Routine Disposal is_spill->routine_disposal No spill_path Spill Occurred is_spill->spill_path Yes collect_waste 1. Collect in a Designated Halogenated Waste Container routine_disposal->collect_waste label_container 2. Secure Lid and Affix Completed Hazardous Waste Label collect_waste->label_container store_safely 3. Store in a Cool, Dry, Ventilated Secondary Containment Area label_container->store_safely contact_ehs 4. Contact EHS or Professional Waste Disposal Service for Pickup store_safely->contact_ehs contain_spill 1. Evacuate Area & Ensure Ventilation 2. Contain Spill with Inert Absorbent (e.g., sand, vermiculite) spill_path->contain_spill collect_spill 3. Collect Absorbed Material into a Sealable Waste Container contain_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for 5-bromo-N-propylpyridine-2,3-diamine.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is crucial.

Spill Response
  • Small Spill: Evacuate non-essential personnel and ensure the area is well-ventilated.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3][8] Carefully collect the absorbed material and place it into a sealable, labeled hazardous waste container for disposal.[8]

  • Large Spill: Immediately evacuate the area and alert others. Contact your institution's emergency response line and EHS department.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice.[1][5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell or has difficulty breathing, call for immediate medical assistance.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information (NCBI).[Link]

  • Pyridine Standard Operating Procedure. Washington State University.[Link]

  • Pyridine Safety Data Sheet. ChemSupply Australia.[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Proper disposal of chemicals. Sciencemadness Wiki.[Link]

  • Bromine Standard Operating Procedure. Washington State University.[Link]

  • Bromine Safety & Standard Operating Procedures. University of Washington.[Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.[Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

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Personal protective equipment for handling 5-bromo-2-N-propylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 5-Bromo-2-N-propylpyridine-2,3-diamine

As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 5-bromo-2-N-propylpyridine-2,3-diamine (CAS: 1216234-84-2) requires more than a cursory glance at a Safety Data Sheet (SDS). Drug development professionals must understand the causality behind personal protective equipment (PPE) selection to prevent insidious exposures. This guide provides a self-validating, mechanistic approach to operational safety, PPE selection, and disposal for this specific halogenated aromatic amine.

Chemical Hazard Profile & Mechanistic Risks

5-Bromo-2-N-propylpyridine-2,3-diamine is a brominated pyridine derivative typically encountered as a solid or powder[1]. Its primary GHS hazard classifications dictate our defensive strategy:

  • H302 (Harmful if swallowed): Mandates strict prevention of cross-contamination from gloves to the face or mouth[1].

  • H315 & H319 (Skin and Serious Eye Irritation): The lipophilic nature of the propyl group combined with the reactive amine and bromine moieties allows this compound to interact aggressively with lipid bilayers in the skin and ocular mucosa[1].

  • H335 (Respiratory Irritation): As a powder, aerosolized micro-particles can bypass upper respiratory defenses, necessitating stringent inhalation controls[1].

Causality-Driven PPE Selection

A common vulnerability in laboratory safety is confusing visible glove degradation with invisible chemical permeation[2]. PPE must be selected based on the specific molecular interactions between the hazard and the protective barrier.

  • Hand Protection: Aromatic amines and halogenated solvents can rapidly permeate standard latex or thin nitrile gloves without showing any visible signs of swelling or cracking[3]. For prolonged handling or synthesis involving solvents, butyl rubber or neoprene gloves are required due to their high density and resistance to non-polar permeation[2]. For short-duration, dry-powder weighing (< 15 minutes), double-gloving with disposable nitrile is acceptable, provided the outer glove is discarded immediately upon suspected contact[4].

  • Respiratory Protection: Because this compound forms irritating dusts, all handling must occur within a certified fume hood (an engineering control)[5]. If a fume hood is unavailable, or during a spill clean-up, respiratory protective equipment (RPE) such as a NIOSH-approved N95 filtering facepiece or a half-mask respirator equipped with P100/organic vapor cartridges is legally and operationally mandatory[6].

  • Eye and Body Protection: Standard safety glasses are insufficient against aerosolized powders. Indirect-vented safety goggles (compliant with ANSI Z87.1) are required to prevent airborne powder ingress[7]. A fully buttoned, chemical-resistant lab coat must be worn to prevent particulate accumulation on street clothing[8].

Quantitative PPE Operational Matrix

Task / OperationHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Protection
Dry Weighing (< 15 min) Double disposable nitrile glovesANSI Z87.1 Indirect-vented gogglesFume hood (or N95 if outside)Standard lab coat
Solution Synthesis / Reflux Butyl rubber or Neoprene glovesGoggles + Full face shieldFume hoodChemical-resistant apron over lab coat
Spill Clean-Up (Solid/Liquid) Heavy-duty Neoprene glovesGoggles + Full face shieldHalf-mask respirator (P100/OV)Tyvek suit or chemical-resistant coat

Operational Workflows

PPE_Workflow Start Task: Handle 5-Bromo-2-N-propylpyridine-2,3-diamine HoodCheck Is task inside a certified fume hood? Start->HoodCheck Resp_No Use N95/P100 Respirator (OSHA 29 CFR 1910.134) HoodCheck->Resp_No No Resp_Yes No Respirator Required (Rely on Engineering Controls) HoodCheck->Resp_Yes Yes GloveCheck Select Hand Protection Resp_No->GloveCheck Resp_Yes->GloveCheck Glove_Short Short Duration / Low Risk Double Nitrile (Disposable) GloveCheck->Glove_Short < 15 mins Glove_Long Prolonged / High Risk Butyl Rubber or Neoprene GloveCheck->Glove_Long > 15 mins EyeBody Don Safety Goggles (ANSI Z87.1) & Chemical-Resistant Lab Coat Glove_Short->EyeBody Glove_Long->EyeBody Execute Execute Protocol & Self-Validate PPE EyeBody->Execute

PPE Selection and Workflow for Handling 5-Bromo-2-N-propylpyridine-2,3-diamine.

Self-Validating Experimental Protocols

To ensure trustworthiness, safety protocols must be self-validating—meaning the operator can independently verify the success or failure of the safety measure in real-time.

Protocol 1: Pre-Operational Glove Integrity Test Causality: Micro-punctures in polymer gloves act as capillary channels for dissolved aromatic amines, leading to direct dermal exposure.

  • Visual Inspection: Stretch the butyl/neoprene glove slightly and inspect for discoloration or thinning.

  • Air-Inflation Test (Self-Validation): Trap air inside the glove by twisting the cuff. Submerge the inflated fingers in a beaker of clean water. The absence of escaping air bubbles validates the physical integrity of the barrier.

  • Donning: Don the validated heavy-duty glove over a thin nitrile inner glove. The inner glove acts as a final fail-safe.

Protocol 2: Safe Doffing Procedure for Contaminated PPE Causality: Improper doffing is the leading cause of secondary exposure to hazardous powders.

  • Outer Glove Removal: Pinch the palm of the outer glove, peel it off inside-out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off, encapsulating the first glove.

  • Validation Check: Inspect the inner nitrile gloves. If any powder or discoloration is visible, permeation or a breach has occurred. Wash hands immediately.

  • Lab Coat Doffing: Unbutton the coat and pull it off by the shoulders, turning the sleeves inside-out to trap any settled dust.

  • Eye Protection: Remove goggles by the side straps (never touch the front lens).

Disposal and Decontamination Plan

Because 5-bromo-2-N-propylpyridine-2,3-diamine contains a halogen (bromine) and an aromatic amine, its disposal requires strict adherence to environmental regulations to prevent the formation of toxic byproducts (e.g., dioxins) during incineration.

Disposal_Pathway Waste Contaminated PPE & Chemical Waste Segregation Segregate Solid vs. Liquid Waste Waste->Segregation Solid Place in Double-Lined Chemical Waste Bag Segregation->Solid Liquid Store in Compatible Halogenated Waste Container Segregation->Liquid Labeling Label as 'Halogenated Aromatic Amine' Solid->Labeling Liquid->Labeling EHSPickup EHS Hazardous Waste Pickup Labeling->EHSPickup

Decontamination and Waste Segregation Pathway for Halogenated Aromatic Amines.

Decontamination Steps:

  • Surface Spills: Do not dry-sweep powders, as this aerosolizes the hazard. Gently cover the powder with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust.

  • Wiping: Wipe the area inward from the edges to prevent spreading.

  • Segregation: Place all contaminated pads, inner gloves, and disposable PPE into a double-lined solid chemical waste bag.

  • Labeling: Clearly label the waste as "Toxic Solid Waste: Halogenated Aromatic Amine (5-Bromo-2-N-propylpyridine-2,3-diamine)." Never mix with non-halogenated solvent waste.

References

  • North Carolina State University EH&S. "Personal Protective Equipment Requirements for Laboratories." ncsu.edu. Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." labmanager.com. Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." ncbi.nlm.nih.gov. Available at: [Link]

  • Virginia Tech Environmental Health and Safety. "Chemical Glove Selection." vt.edu. Available at: [Link]

  • SHOWA Group. "How to Choose the Right Polymer for Chemical Protection Gloves." showagroup.com. Available at: [Link]

  • University of Edinburgh Health & Safety. "Respiratory protective equipment." ed.ac.uk. Available at: [Link]

  • University of Michigan-Dearborn. "Laboratory Chemical Glove Selection." umdearborn.edu. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.